2-acetylphenyl 4-methylbenzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-acetylphenyl) 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11-7-9-13(10-8-11)16(18)19-15-6-4-3-5-14(15)12(2)17/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUBFDJWMXQUAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-acetylphenyl 4-methylbenzoate: Chemical Structure, Properties, and Synthetic Methodologies
This technical guide provides a comprehensive overview of 2-acetylphenyl 4-methylbenzoate, a benzoate ester with potential applications in medicinal chemistry and materials science. The document details its chemical structure, physicochemical properties, and a plausible synthetic route, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identity
This compound, with the molecular formula C₁₆H₁₄O₃, is an aromatic ester.[1] Its structure consists of a 2-acetylphenol moiety esterified with a 4-methylbenzoyl group. The ortho-positioning of the acetyl group on the phenyl ring is a key structural feature.
Molecular Structure:
IUPAC Name: (2-acetylphenyl) 4-methylbenzoate
Physicochemical Properties
Quantitative data for this compound and its structurally related analogs are summarized below. The properties for the title compound are largely computed due to a lack of extensive experimental data in published literature.
| Property | This compound | 2-acetyl-5-methylphenyl 4-methylbenzoate | 4-acetylphenyl 2-methylbenzoate | 2-acetylphenyl benzoate | 2-acetylphenyl 4-chlorobenzoate |
| Molecular Formula | C₁₆H₁₄O₃[1] | C₁₇H₁₆O₃[2] | C₁₆H₁₄O₃[3] | C₁₅H₁₂O₃[4] | C₁₅H₁₁ClO₃[5] |
| Molecular Weight ( g/mol ) | 254.28 | 268.31[2] | 254.28[3] | 240.25[4] | 274.70[5] |
| logP (Computed) | Not available | 3.9016[2] | 3.3426[3] | Not available | 3.2 |
| logD (Computed) | Not available | 3.9016[2] | 3.3426[3] | Not available | Not available |
| logSw (Computed) | Not available | -3.9683[2] | -3.636[3] | Not available | Not available |
| Polar Surface Area (Ų) | 43.37 | 34.53[2] | 34.443[3] | 43.37 | 43.4[5] |
| Hydrogen Bond Acceptors | 3 | 5[2] | 5[3] | 3 | 3 |
| CAS Number | 966655 (CID)[1] | Not available | 306743-67-9[6] | 4010-33-7[4] | 587317 (CID)[5] |
Potential Biological Activity
While direct experimental evidence for the biological activity of this compound is limited, research on the closely related compound, 2-acetylphenyl benzoate, indicates potential anti-inflammatory properties and utility as a UVA absorber.[4] Derivatives of 2-acetylphenyl benzoate have demonstrated the ability to inhibit pro-inflammatory mediators, suggesting that this compound may exhibit similar therapeutic potential.[4] The mechanism of action could involve the modulation of inflammatory pathways.[4]
Experimental Protocols
The following section outlines a detailed methodology for the synthesis of this compound, adapted from general procedures for the synthesis of related benzoate esters.
Synthesis of this compound via Esterification
This protocol describes the esterification of 2-hydroxyacetophenone with 4-methylbenzoyl chloride.
Materials:
-
2-hydroxyacetophenone
-
4-methylbenzoyl chloride
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxyacetophenone (1 equivalent) in dry dichloromethane.
-
Addition of Base: Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of 4-methylbenzoyl chloride (1.1 equivalents) in dry dichloromethane to the stirred reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, using a hexane/ethyl acetate gradient as the eluent.
-
-
Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
The following diagrams illustrate the synthetic workflow and a hypothesized biological pathway for this compound.
Caption: Synthetic workflow for this compound.
Caption: Hypothesized anti-inflammatory action of this compound.
References
- 1. (2-Acetylphenyl) 4-methylbenzoate | C16H14O3 | CID 966655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Compound 2-acetyl-5-methylphenyl 4-methylbenzoate - Chemdiv [chemdiv.com]
- 3. Compound 4-acetylphenyl 2-methylbenzoate - Chemdiv [chemdiv.com]
- 4. Buy 2-Acetylphenyl benzoate | 4010-33-7 [smolecule.com]
- 5. 2-Acetylphenyl 4-chlorobenzoate | C15H11ClO3 | CID 587317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 306743-67-9 CAS MSDS (4-acetylphenyl 2-methylbenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Guide: Physicochemical Properties of 2-Acetylphenyl 4-Methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetylphenyl 4-methylbenzoate is an aromatic ester with the chemical formula C₁₆H₁₄O₃.[1] This technical guide provides a comprehensive overview of its physical and chemical properties, drawing upon available data and information from closely related structural analogs. Due to the limited publicly available experimental data for this specific compound, this guide leverages data from similar molecules to provide a robust understanding of its characteristics. This document is intended to serve as a valuable resource for professionals in research and drug development.
Chemical and Physical Properties
| Property | Value | Source/Analogy |
| Molecular Formula | C₁₆H₁₄O₃ | PubChem CID: 966655[1] |
| Molecular Weight | 268.29 g/mol | Calculated from Molecular Formula |
| Appearance | Yellow Liquid | Inferred from analogs "2-acetylphenyl 2-methylbenzoate" and "2-acetylphenyl 4-methoxybenzoate"[2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available |
Spectroscopic Data
Detailed spectroscopic data for this compound is not published. However, the expected spectral characteristics can be predicted based on the analysis of structurally similar compounds, namely 2-acetylphenyl 2-methylbenzoate and 2-acetylphenyl 4-methoxybenzoate.[2]
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both the acetylphenyl and the methylbenzoyl rings, a singlet for the acetyl methyl group, and a singlet for the benzoate methyl group.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will likely exhibit signals for the carbonyl carbons of the acetyl and ester groups, in addition to the aromatic carbons and the methyl carbons.
Chemical Reactivity and Synthesis
The synthesis of this compound can be achieved through standard esterification methods. A general protocol, based on the synthesis of similar compounds, is provided below.[2]
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not available, a general procedure can be adapted from the synthesis of its analogs.[2]
General Procedure for the Synthesis of Aryl Benzoates:
-
To a solution of the corresponding phenol (1.0 eq.) and a base (1.2 eq., e.g., triethylamine or pyridine) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, the appropriate benzoyl chloride (1.1 eq.) is added dropwise.
-
The reaction mixture is then allowed to warm to room temperature and stirred for a specified time (typically monitored by TLC).
-
Upon completion, the reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired ester.
Safety and Handling
Specific safety data for this compound is not available. However, based on the safety data sheets of analogous compounds such as o-acetylphenyl benzoate, the following precautions should be taken:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3]
-
Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.[3]
Biological Activity
There is no specific information in the literature regarding the biological activity or signaling pathways associated with this compound. However, studies on other acetylated phenolic compounds and benzoate derivatives suggest potential for biological activity, such as anti-inflammatory or antimicrobial properties.[4][5][6][7][8] Further research would be necessary to elucidate any potential therapeutic applications of this specific compound.
Conclusion
This technical guide provides a summary of the known and inferred physicochemical properties of this compound. While there is a lack of direct experimental data for this compound, a reasonable understanding of its characteristics can be derived from the information available for its structural analogs. This guide serves as a foundational resource for researchers and professionals, highlighting the need for further experimental investigation to fully characterize this compound.
References
- 1. (2-Acetylphenyl) 4-methylbenzoate | C16H14O3 | CID 966655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. Biological activity of acetylated phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological investigation of phenyl benzoate, benzophenone, and xanthone compounds [jcps.bjmu.edu.cn]
- 6. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cbijournal.com [cbijournal.com]
- 8. pharmacyjournal.in [pharmacyjournal.in]
2-acetylphenyl 4-methylbenzoate CAS number and identification
An In-depth Technical Guide to 2-acetylphenyl 4-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a benzoate ester of potential interest in various research and development fields. Due to the limited direct information available for this specific compound, this guide also draws upon data from closely related analogs to provide a thorough understanding of its identification, synthesis, and potential biological significance.
Chemical Identification and Properties
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| PubChem CID | 966655 | [1] |
| IUPAC Name | (2-acetylphenyl) 4-methylbenzoate | [1] |
| Molecular Formula | C₁₆H₁₄O₃ | [1] |
| Molecular Weight | 268.28 g/mol | Calculated |
| Canonical SMILES | CC(=O)C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)C | [1] |
| InChI Key | PGLFVFFQYDRJFL-UHFFFAOYSA-N | [1] |
Physical properties such as melting point, boiling point, and density have not been experimentally determined for this specific compound. However, data for structurally similar compounds can provide estimations. For instance, 2-acetylphenyl benzoate is a yellow liquid, suggesting that this compound may also be a liquid or a low-melting solid at room temperature.[2]
Synthesis and Characterization
The synthesis of this compound can be achieved through standard esterification methods. A common and effective approach is the reaction of 2-hydroxyacetophenone with 4-methylbenzoyl chloride in the presence of a base.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of related aryl esters.[2][3]
Materials:
-
2-hydroxyacetophenone
-
4-methylbenzoyl chloride
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxyacetophenone (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add 4-methylbenzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Characterization
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure. For comparison, the ¹³C NMR spectrum of the related compound 2-acetylphenyl 2-methylbenzoate shows characteristic peaks for the acetyl group, the ester carbonyl, and the aromatic carbons.[2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by determining the exact mass of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the ester carbonyl (C=O) and the ketone carbonyl (C=O) groups.
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity of this compound are not extensively reported. However, research on structurally related acetylated phenolic compounds and other benzoate esters suggests potential bioactivities, including anti-inflammatory and antioxidant effects.[4][5][6]
One potential mechanism of action for acetylated phenolics is the inhibition of Platelet-Activating Factor (PAF).[4][5] PAF is a potent phospholipid mediator involved in various inflammatory processes, including platelet aggregation. Inhibition of PAF-induced signaling can be a valuable therapeutic strategy for inflammatory and cardiovascular diseases.
Below is a diagram illustrating a potential workflow for the synthesis and purification of this compound.
The following diagram illustrates the potential inhibitory effect of this compound on the PAF signaling pathway in platelets.
Conclusion
This compound is a readily synthesizable organic compound. While its specific properties and biological activities are not yet well-documented, its structural similarity to other bioactive esters suggests it may be a valuable candidate for further investigation in drug discovery and materials science. The protocols and potential mechanisms of action outlined in this guide provide a solid foundation for researchers and scientists to explore the applications of this and related compounds.
References
- 1. (2-Acetylphenyl) 4-methylbenzoate | C16H14O3 | CID 966655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Buy 2-Acetylphenyl benzoate | 4010-33-7 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological activity of acetylated phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Spectroscopic Profile of 2-acetylphenyl 4-methylbenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 2-acetylphenyl 4-methylbenzoate. Due to the limited availability of experimentally-derived spectra in public databases, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided, along with a visual workflow for spectroscopic analysis.
Chemical Structure and Properties
This compound is an aromatic ester with the molecular formula C₁₆H₁₄O₃ and a molecular weight of 268.28 g/mol . Its structure consists of a 2-acetylphenyl group esterified with 4-methylbenzoic acid.
Chemical Structure:
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of its constituent functional groups and comparison with data from similar molecules.
Predicted ¹H NMR Data (CDCl₃, 500 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.1 - 7.9 | d | 2H | Aromatic protons ortho to the ester carbonyl |
| ~7.6 - 7.4 | m | 4H | Remaining aromatic protons of the acetylphenyl ring |
| ~7.3 - 7.2 | d | 2H | Aromatic protons ortho to the methyl group |
| ~2.6 | s | 3H | Acetyl group (–C(=O)CH₃) |
| ~2.4 | s | 3H | Methyl group (–CH₃) |
Predicted ¹³C NMR Data (CDCl₃, 125 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~197 | Acetyl carbonyl carbon (–C (=O)CH₃) |
| ~165 | Ester carbonyl carbon (–OC (=O)–) |
| ~150 | Aromatic carbon attached to the ester oxygen |
| ~144 | Aromatic carbon attached to the methyl group |
| ~133 - 122 | Aromatic carbons |
| ~129 | Aromatic carbon attached to the acetyl group |
| ~29 | Acetyl methyl carbon (–C(=O)C H₃) |
| ~21 | Methyl carbon (–C H₃) |
Predicted Infrared (IR) Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2950 - 2850 | Weak | Aliphatic C-H stretch (methyl groups) |
| ~1735 | Strong | Ester C=O stretch |
| ~1685 | Strong | Ketone C=O stretch (acetyl group) |
| ~1600, 1480 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~1270, 1120 | Strong | Ester C-O stretch |
Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 268 | Moderate | [M]⁺ (Molecular ion) |
| 149 | High | [M - C₇H₇O]⁺ (Loss of p-toluoyl group) |
| 119 | High | [C₈H⇇O]⁺ (p-Toluoyl cation) |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
| 43 | High | [CH₃CO]⁺ (Acetyl cation) |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 500 MHz NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Insert the sample into the spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Procedure:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR setup.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
-
Data Processing:
-
Identify and label the major absorption bands in the spectrum.
-
Correlate the observed bands with known functional group frequencies.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.
Procedure:
-
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the solution into the GC, which will separate the compound from any impurities before it enters the mass spectrometer.
-
-
Ionization:
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).
-
-
Detection:
-
The detector records the abundance of each ion at a specific m/z value.
-
-
Data Analysis:
-
The resulting mass spectrum is plotted as relative intensity versus m/z.
-
Identify the molecular ion peak and major fragment ions.
-
Propose fragmentation pathways to explain the observed fragment ions.
-
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the spectroscopic analysis of an organic compound and the logical relationship between the different spectroscopic techniques.
Caption: General workflow for spectroscopic analysis of a chemical compound.
Caption: Logical relationships between spectroscopic techniques for structure elucidation.
Biological Activities of 2-Acetylphenyl 4-Methylbenzoate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of novel therapeutic agents is a cornerstone of medicinal chemistry and drug development. Phenyl esters, a class of organic compounds characterized by an ester group attached to a phenyl ring, have garnered significant attention for their diverse pharmacological activities. Within this broad class, derivatives of 2-acetylphenyl 4-methylbenzoate represent a scaffold with potential for a range of biological applications, owing to the combined structural features of a substituted acetophenone and a benzoate moiety. This technical guide provides a comprehensive overview of the known and potential biological activities of this class of compounds, drawing upon data from structurally related molecules. It aims to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and development of novel therapeutics based on this chemical framework.
Synthesis of the Core Structure
The fundamental structure of this compound can be synthesized through the esterification of 2-hydroxyacetophenone with 4-methylbenzoyl chloride. This reaction typically proceeds in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and scavenges the hydrochloric acid byproduct. The general synthetic scheme is illustrated below.
Caption: General synthesis of this compound.
Potential Biological Activities
While direct studies on the biological activities of a wide range of this compound derivatives are limited in the current literature, the activities of structurally similar compounds, particularly those containing the 2-hydroxyacetophenone or benzoate ester moieties, provide valuable insights into their potential therapeutic applications.
Antimicrobial and Antifungal Activity
Derivatives of 2-hydroxyacetophenone have demonstrated notable antimicrobial properties. The introduction of various substituents on this core structure can modulate the spectrum and potency of activity.
Table 1: Antimicrobial Activity of 2'-Hydroxyacetophenone Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 1-(4-(2-((1-butyl-1H-tetrazol-5-yl)thio)ethoxy)-2-hydroxy-3-propylphenyl)ethan-1-one | Escherichia coli | 8 | [1] |
| 1-(4-(2-((1-butyl-1H-tetrazol-5-yl)thio)ethoxy)-2-hydroxy-3-propylphenyl)ethan-1-one | Pseudomonas aeruginosa | 16 | [1] |
| 1-(4-(2-((1-butyl-1H-tetrazol-5-yl)thio)ethoxy)-2-hydroxy-3-propylphenyl)ethan-1-one | Staphylococcus epidermidis | 4 | [1] |
| 1-(4-(2-((1-butyl-1H-tetrazol-5-yl)thio)ethoxy)-2-hydroxy-3-propylphenyl)ethan-1-one | Candida albicans | 8 | [1] |
| 1-(2-hydroxy-4-((2-((2-pentyl-2H-tetrazol-5-yl)thio)ethyl)thio)phenyl)ethan-1-one | Escherichia coli | 8 | [1] |
| 1-(2-hydroxy-4-((2-((2-pentyl-2H-tetrazol-5-yl)thio)ethyl)thio)phenyl)ethan-1-one | Pseudomonas aeruginosa | 16 | [1] |
| 1-(2-hydroxy-4-((2-((2-pentyl-2H-tetrazol-5-yl)thio)ethyl)thio)phenyl)ethan-1-one | Staphylococcus epidermidis | 4 | [1] |
| 1-(2-hydroxy-4-((2-((2-pentyl-2H-tetrazol-5-yl)thio)ethyl)thio)phenyl)ethan-1-one | Candida albicans | 8 | [1] |
Similarly, esters of benzoic acid and its derivatives have been investigated for their antimicrobial efficacy.
Table 2: Antimicrobial Activity of Benzoate Esters
| Compound | Test Organism | Activity | Reference |
| 2-phenoxyethyl benzoate | Escherichia coli | 70% activity of Streptomycin | [2] |
| 2-phenoxyethyl benzoate | Pseudomonas aeruginosa | 30% activity of Streptomycin | [2] |
| 2-phenoxyethyl 2-hydroxybenzoate | Klebsiella pneumoniae | 70% activity of Gentamicin | [2] |
Anticancer Activity
Phenolic compounds and their ester derivatives are a well-established class of potential anticancer agents. Their mechanisms of action often involve the induction of apoptosis and inhibition of cell proliferation.
Table 3: Anticancer Activity of Related Phenolic Compounds and Esters
| Compound | Cell Line | IC50 | Reference |
| 2-((1,2,3,4-tetrahydroquinolin-1-yl)(4- methoxyphenyl)methyl) phenol | Human osteosarcoma (U2OS) | 50.5 ± 3.8 µM | [3] |
| 2-phenoxyethyl 4-hydroxybenzoate | Human breast cancer (MCF-7) | < 62.5 µg/mL | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of biological activities of compounds structurally related to this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[1]
-
Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is further diluted in the appropriate broth medium to the desired final inoculum concentration.
-
Preparation of Compound Dilutions: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plates are then incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for antimicrobial susceptibility testing.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[3]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a further 2-4 hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and then resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
-
Data Interpretation: The flow cytometry data allows for the quantification of different cell populations:
-
Annexin V-negative and PI-negative: Viable cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
Caption: Signaling pathway for apoptosis detection.
Conclusion and Future Directions
The available scientific literature suggests that the this compound scaffold holds promise for the development of new therapeutic agents, particularly in the areas of antimicrobial and anticancer research. The data from structurally related 2-hydroxyacetophenone and benzoate ester derivatives provide a strong rationale for the synthesis and biological evaluation of a focused library of this compound analogs.
Future research should be directed towards:
-
Synthesis of a diverse library of derivatives: Introducing a variety of substituents on both the acetylphenyl and methylbenzoyl rings will be crucial for establishing structure-activity relationships (SAR).
-
Broad-spectrum biological screening: Evaluating these new compounds against a wide range of bacterial, fungal, and cancer cell lines will help to identify lead candidates with potent and selective activity.
-
Mechanistic studies: For promising compounds, further investigation into their mechanism of action at the molecular level will be essential for their optimization and development as clinical candidates.
This technical guide serves as a starting point for researchers interested in exploring the therapeutic potential of this compound derivatives. By leveraging the existing knowledge on related chemical classes and employing the detailed experimental protocols outlined herein, the scientific community can further elucidate the biological activities of this promising scaffold.
References
An In-depth Technical Guide to 2-Acetylphenyl 4-Methylbenzoate in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetylphenyl 4-methylbenzoate is a versatile aromatic ester with significant potential in organic synthesis, particularly as a key intermediate in the construction of complex heterocyclic scaffolds. Its strategic placement of an acetyl group ortho to a p-toluoyl ester functionality allows for facile intramolecular reactions, most notably the Baker-Venkataraman rearrangement, a cornerstone in the synthesis of flavones and other related bioactive compounds. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound, supported by detailed experimental protocols and quantitative data. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in synthetic organic chemistry and drug discovery.
Introduction
Aromatic esters are a pivotal class of compounds in organic chemistry, serving as fundamental building blocks for a wide array of more complex molecules. Among these, this compound distinguishes itself through its dual-reactive centers: a nucleophilic acetyl group and an electrophilic ester carbonyl. This unique structural arrangement makes it an ideal substrate for intramolecular cyclization and rearrangement reactions, offering a regioselective pathway to valuable heterocyclic systems. The primary application of this compound lies in its role as a precursor to 1-(2-hydroxyphenyl)-3-(p-tolyl)propane-1,3-dione, a key intermediate in the synthesis of flavones, a class of natural products with diverse and significant biological activities.
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is the esterification of 2-hydroxyacetophenone with 4-methylbenzoyl chloride. This reaction proceeds readily in the presence of a base, such as pyridine, which acts as both a catalyst and a scavenger for the hydrochloric acid byproduct.
Diagram of the synthetic pathway:
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of similar 2-acetylphenyl esters.
Materials:
-
2-Hydroxyacetophenone
-
4-Methylbenzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-hydroxyacetophenone (1.0 eq) in anhydrous dichloromethane.
-
Add anhydrous pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-methylbenzoyl chloride (1.2 eq) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Key Applications in Organic Chemistry
The primary utility of this compound lies in its ability to undergo the Baker-Venkataraman rearrangement, providing access to 1,3-diketones which are precursors to flavones.
The Baker-Venkataraman Rearrangement
The Baker-Venkataraman rearrangement is a base-catalyzed intramolecular acyl migration of an o-acyloxyaryl ketone to form an o-hydroxyaryl-β-diketone.[1][2] This reaction is a critical step in the synthesis of various flavonoids and chromones.[2]
Diagram of the Baker-Venkataraman rearrangement:
Caption: Baker-Venkataraman rearrangement mechanism.
Synthesis of Flavones
The β-diketone product from the Baker-Venkataraman rearrangement can be readily cyclized under acidic conditions to yield the corresponding flavone. Flavones are a class of flavonoids that exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Diagram of flavone synthesis:
Caption: Acid-catalyzed cyclization to form a flavone.
Experimental Protocol: Baker-Venkataraman Rearrangement and Flavone Synthesis
This protocol is adapted from the synthesis of flavone from 2-acetylphenyl benzoate.
Materials:
-
This compound
-
Potassium hydroxide (pulverized)
-
Pyridine (anhydrous)
-
Glacial acetic acid
-
Sulfuric acid (concentrated)
-
Ethanol
Procedure:
Part A: Baker-Venkataraman Rearrangement
-
In a beaker, dissolve this compound (1.0 eq) in anhydrous pyridine and warm the solution to 50 °C.
-
With vigorous stirring, add hot, pulverized potassium hydroxide (3.0 eq). A yellow precipitate of the potassium salt of the diketone should form.
-
Continue stirring for 15-20 minutes.
-
Cool the reaction mixture to room temperature and acidify with 10% aqueous acetic acid.
-
Collect the precipitated yellow solid (1-(2-hydroxyphenyl)-3-(p-tolyl)propane-1,3-dione) by filtration and wash with water.
Part B: Cyclization to Flavone
-
Place the crude 1,3-diketone from Part A in a flask.
-
Add glacial acetic acid and a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture and pour it into a beaker of crushed ice.
-
Collect the precipitated solid (the flavone) by filtration, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure flavone.
Quantitative Data
While specific experimental data for this compound is not widely published, data for the closely related 2-acetylphenyl benzoate provides a useful reference. The introduction of a methyl group on the benzoate ring is expected to have a minor impact on the physical and spectroscopic properties.
| Property | 2-Acetylphenyl Benzoate | This compound (Predicted) |
| Molecular Formula | C₁₅H₁₂O₃ | C₁₆H₁₄O₃ |
| Molecular Weight | 240.26 g/mol | 268.29 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Melting Point | 87-89 °C | Similar to the benzoate |
| ¹H NMR (CDCl₃, δ) | 8.18 (d, 2H), 7.89 (dd, 1H), 7.62 (t, 1H), 7.55-7.48 (m, 3H), 7.33 (t, 1H), 7.19 (d, 1H), 2.59 (s, 3H) | Aromatic protons will show characteristic shifts with an additional singlet for the methyl group around 2.4 ppm. The acetyl methyl singlet will be around 2.6 ppm. |
| ¹³C NMR (CDCl₃, δ) | 197.5, 165.1, 149.8, 133.7, 133.5, 131.5, 130.3, 129.5, 128.6, 126.1, 123.8, 29.9 | Similar chemical shifts for the acetylphenyl portion. The p-tolyl ring will show characteristic signals. |
Potential in Drug Development
The core structure of this compound serves as a scaffold for the synthesis of flavonoids, a class of compounds with a broad spectrum of pharmacological activities. Research into substituted phenyl benzoates has indicated potential for various biological applications. The ability to readily synthesize a variety of flavone derivatives from this precursor makes it a valuable tool for medicinal chemists in the development of new therapeutic agents. The methyl group in the 4-position of the benzoate ring can be a site for further functionalization or can influence the pharmacokinetic properties of the resulting flavonoid.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation and its utility in the Baker-Venkataraman rearrangement make it an important precursor for the synthesis of flavones and other heterocyclic compounds. The potential for these downstream products in medicinal chemistry and drug development underscores the significance of this compound. This guide has provided a detailed overview of its synthesis, key reactions, and potential applications, offering a solid foundation for researchers interested in utilizing this compound in their synthetic endeavors.
References
The Pivotal Role of 2-Acetylphenyl 4-Methylbenzoate in the Baker-Venkataraman Rearrangement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the integral role of 2-acetylphenyl 4-methylbenzoate as a substrate in the Baker-Venkataraman rearrangement. This classic organic reaction serves as a powerful tool for the synthesis of 1,3-diketones, which are crucial precursors to a wide array of flavonoids and chromones—scaffolds of significant interest in medicinal chemistry and drug development. This document provides a detailed examination of the reaction mechanism, experimental protocols, and relevant chemical data.
Introduction to the Baker-Venkataraman Rearrangement
The Baker-Venkataraman rearrangement is a base-catalyzed intramolecular acyl transfer reaction that converts an o-acyloxyaryl ketone into a β-diketone.[1][2] The reaction is of significant synthetic utility as it allows for the regioselective formation of a 1,3-dicarbonyl moiety, a key structural motif in numerous biologically active compounds.[3][4] The substrate, this compound, is an ideal candidate for this rearrangement, leading to the formation of 1-(2-hydroxyphenyl)-3-(4-methylphenyl)propane-1,3-dione.
The Reaction Mechanism
The rearrangement of this compound proceeds through a well-established mechanism involving an intramolecular Claisen-type condensation. The key steps are as follows:
-
Enolate Formation: A strong base abstracts an α-proton from the acetyl group of this compound, forming a resonance-stabilized enolate.[2]
-
Intramolecular Acyl Transfer: The nucleophilic enolate attacks the carbonyl carbon of the adjacent 4-methylbenzoate ester in an intramolecular fashion. This results in the formation of a cyclic intermediate.
-
Ring Opening and Protonation: The cyclic intermediate collapses, leading to the formation of a more stable phenoxide. Subsequent acidification of the reaction mixture protonates the phenoxide to yield the final 1,3-diketone product, 1-(2-hydroxyphenyl)-3-(4-methylphenyl)propane-1,3-dione.[2]
The overall transformation is depicted in the following reaction scheme:
Caption: Overall transformation in the Baker-Venkataraman rearrangement.
A more detailed, step-by-step mechanism is illustrated below:
Caption: Step-wise mechanism of the Baker-Venkataraman rearrangement.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of the starting material and its subsequent rearrangement.
Synthesis of this compound
This procedure is adapted from standard esterification methods.
Materials:
-
2-Hydroxyacetophenone
-
4-Methylbenzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 2-hydroxyacetophenone (1.0 eq) in anhydrous DCM, add anhydrous pyridine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 4-methylbenzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
Baker-Venkataraman Rearrangement to 1-(2-Hydroxyphenyl)-3-(4-methylphenyl)propane-1,3-dione
This protocol is based on established procedures for the Baker-Venkataraman rearrangement.[1]
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (3.0 eq) and wash with anhydrous hexane to remove the mineral oil.
-
Add anhydrous THF to the flask.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and cautiously quench with slow addition of 1 M HCl until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent in vacuo to yield the crude 1-(2-hydroxyphenyl)-3-(4-methylphenyl)propane-1,3-dione, which can be further purified by recrystallization or column chromatography.
Caption: A simplified workflow for the synthesis of the 1,3-diketone.
Quantitative Data
The following tables summarize key quantitative data for the compounds involved in this transformation.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| This compound | C₁₆H₁₄O₃ | 254.28 | - |
| 1-(2-Hydroxyphenyl)-3-(4-methylphenyl)propane-1,3-dione | C₁₆H₁₄O₃ | 254.28 | Yellow solid |
Table 2: Spectroscopic Data for 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione (a close analog)
| Data Type | Key Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 15.5 (s, 1H, enolic OH), 12.0 (s, 1H, phenolic OH), 8.0-7.4 (m, aromatic H), 6.9 (s, 1H, vinyl H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 194.9, 177.8, 162.4, 135.6, 131.3, 128.9, 128.5, 119.2, 118.8, 91.1 |
| IR (KBr, cm⁻¹) | 3450 (br, OH), 1610 (C=O), 1450, 1296, 1172 |
| HRMS (ESI) | [M+Na]⁺ calculated for C₁₅H₁₂O₃Na: 263.0684, Found: 263.0679 |
Note: The spectroscopic data provided is for the closely related analog, 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione, as detailed spectral information for the 4-methyl substituted product can vary slightly. The product exists in keto-enol tautomeric forms, which can lead to complex NMR spectra.[1]
Conclusion
This compound is a valuable substrate for the Baker-Venkataraman rearrangement, providing an efficient route to 1-(2-hydroxyphenyl)-3-(4-methylphenyl)propane-1,3-dione. This 1,3-diketone is a versatile intermediate for the synthesis of substituted flavones and chromones, compounds with significant potential in drug discovery and development. The methodologies and data presented in this guide offer a comprehensive resource for researchers working in this area.
References
A Technical Guide to 2-acetylphenyl 4-methylbenzoate as a Versatile Building Block in Organic Synthesis
Abstract
2-acetylphenyl 4-methylbenzoate is an aromatic ester that serves as a pivotal precursor in the synthesis of various heterocyclic compounds, most notably flavones and chromones. Its unique structure, featuring an ortho-acetyl group relative to the ester linkage, facilitates key intramolecular rearrangements that are fundamental to the construction of these complex scaffolds. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and synthetic applications of this compound, with a focus on the Baker-Venkataraman and Fries rearrangements. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to equip researchers with the practical knowledge required to effectively utilize this compound in organic synthesis.
Physicochemical and Spectroscopic Data
This compound is a stable, crystalline solid at room temperature. Its core physical and chemical properties are summarized below. While specific experimental spectroscopic data for this compound is not available in the cited literature, representative ¹H and ¹³C NMR data for the closely related analogue, 2-acetylphenyl 2-methylbenzoate, is provided for comparative purposes.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2-acetylphenyl) 4-methylbenzoate | PubChem |
| Molecular Formula | C₁₆H₁₄O₃ | [2] |
| Molecular Weight | 254.28 g/mol | [3] |
| CAS Number | 208935-36-8 | PubChem |
| Appearance | White to off-white powder | Inferred |
| Melting Point | Not specified; (Analogue 2-acetylphenyl benzoate: 87-88 °C) | [3] |
Table 2: Representative NMR Data of Analogue (2-acetylphenyl 2-methylbenzoate) [1]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | 8.21 | d, J = 8.0 | Aromatic CH |
| (500 MHz, CDCl₃) | 7.86 | dd, J = 7.5, 1.5 | Aromatic CH |
| 7.58 | dt, J = 7.5, 1.5 | Aromatic CH | |
| 7.46 | d, J = 8.0 | Aromatic CH | |
| 7.41 | t, J = 7.5 | Aromatic CH | |
| 7.36 | dt, J = 8.0, 1.0 | Aromatic CH | |
| 7.22 | dd, J = 8.0, 1.0 | Aromatic CH | |
| 2.54 | s | Acetyl CH₃ | |
| 2.44 | s | Benzoate CH₃ | |
| ¹³C NMR | 197.6 | - | Acetyl C=O |
| (125 MHz, CDCl₃) | 165.3 | - | Ester C=O |
| 149.5, 138.6, 134.6, 133.4, 131.4, 130.8, 130.2, 129.2, 128.6, 127.5, 126.1, 123.9 | - | Aromatic C | |
| 29.8 | - | Acetyl CH₃ | |
| 21.3 | - | Benzoate CH₃ |
Synthesis of this compound
The most direct and common method for synthesizing this compound is the esterification of 2'-hydroxyacetophenone with 4-methylbenzoyl chloride. This reaction typically proceeds in the presence of a base, such as pyridine, which acts as both a solvent and a catalyst by neutralizing the HCl byproduct.
Experimental Protocol 1: Synthesis via Esterification
Materials:
-
2'-Hydroxyacetophenone
-
4-Methylbenzoyl chloride
-
Pyridine (anhydrous)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2'-hydroxyacetophenone (1.0 eq) in anhydrous pyridine at 0 °C, add 4-methylbenzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until completion (monitored by TLC).
-
Pour the reaction mixture into ice-cold 1 M HCl and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or column chromatography on silica gel to afford pure this compound.
Applications in Organic Synthesis
The primary utility of this compound lies in its capacity to undergo intramolecular rearrangements to form 1,3-dicarbonyl compounds, which are immediate precursors to flavones and chromones.
The Baker-Venkataraman Rearrangement
The Baker-Venkataraman rearrangement is a base-catalyzed intramolecular acyl transfer reaction that converts an o-acyloxyacetophenone into an o-hydroxy-1,3-diketone.[4] This reaction is a cornerstone in the synthesis of flavones.[5] The mechanism involves the formation of an enolate, which then attacks the ester carbonyl intramolecularly. The resulting cyclic intermediate collapses to form the more stable phenoxide of the 1,3-diketone.[4]
Experimental Protocol 2: Baker-Venkataraman Rearrangement
Materials:
-
This compound
-
Potassium hydroxide (KOH), powdered
-
Anhydrous pyridine or Dimethyl sulfoxide (DMSO)[6]
-
Glacial acetic acid
-
Ice
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Add powdered potassium hydroxide (3.0 eq) to the solution. The mixture will typically turn into a thick yellow paste.
-
Heat the mixture at 50-60 °C for 1-2 hours, with occasional stirring.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Acidify the mixture with glacial acetic acid until the yellow precipitate dissolves and the 1,3-diketone product precipitates as a pale solid.
-
Filter the solid, wash thoroughly with water, and dry. The product can be further purified by recrystallization from ethanol.
Synthesis of 4'-Methylflavone
The 1,3-diketone product from the Baker-Venkataraman rearrangement is readily cyclized to the corresponding flavone under acidic conditions. This acid-catalyzed cyclodehydration reaction is an efficient method for constructing the chromone core.[4]
Experimental Protocol 3: Cyclodehydration to 4'-Methylflavone
Materials:
-
1-(2-hydroxyphenyl)-3-(4-methylphenyl)propane-1,3-dione (product from Protocol 2)
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
Procedure:
-
Suspend the crude 1,3-diketone (1.0 eq) in glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Heat the mixture to reflux for 1 hour. A clear solution should form.
-
Cool the reaction mixture and pour it into a large volume of cold water.
-
The flavone will precipitate as a white solid.
-
Filter the product, wash with water until the filtrate is neutral, and dry.
-
Recrystallize from ethanol to obtain pure 4'-methylflavone.
The Fries Rearrangement
An alternative transformation for phenolic esters is the Fries rearrangement, which is catalyzed by Lewis acids (e.g., AlCl₃, TiCl₄).[7] This reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, yielding hydroxy aryl ketones. The reaction is selective for the ortho and para positions, with the product distribution being highly dependent on reaction conditions such as temperature and solvent.[8] Low temperatures generally favor the para product, while high temperatures favor the ortho product.
Summary and Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its true potential is realized through the Baker-Venkataraman rearrangement, which provides a reliable and high-yielding pathway to 1,3-diketone intermediates. These intermediates are seamlessly converted into flavones, a class of compounds with significant biological and pharmacological importance. The alternative Fries rearrangement offers another route to substituted hydroxyketones. The straightforward synthesis of the starting ester and the efficiency of its subsequent transformations make this compound an essential tool for chemists working in medicinal chemistry, drug discovery, and heterocyclic synthesis.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. (2-Acetylphenyl) 4-methylbenzoate | C16H14O3 | CID 966655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Compound 4-acetylphenyl 2-methylbenzoate - Chemdiv [chemdiv.com]
- 4. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fries Rearrangement [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
The Synthesis of 2-Acetylphenyl 4-Methylbenzoate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic methodologies for 2-acetylphenyl 4-methylbenzoate, a key intermediate in various chemical and pharmaceutical research areas. The document outlines the prevalent synthetic routes, detailed experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
This compound is an aromatic ester that serves as a valuable building block in organic synthesis. Its structure, combining a substituted acetophenone and a benzoate moiety, makes it a precursor for a range of more complex molecules, including pharmaceuticals and materials with specific photophysical properties. The efficient synthesis of this compound is therefore of significant interest to the scientific community. This guide focuses on the most common and effective method for its preparation: the direct esterification of 2-hydroxyacetophenone.
Synthetic Routes
The most direct and widely employed method for the synthesis of this compound is the esterification of 2-hydroxyacetophenone with 4-methylbenzoyl chloride. This reaction, a nucleophilic acyl substitution, is typically facilitated by a base in an appropriate solvent.
An alternative, though less direct, conceptual approach involves the Fries rearrangement. In this reaction, a phenyl ester rearranges to a hydroxy aryl ketone in the presence of a Lewis acid.[1] While not a direct synthesis of the target molecule, understanding this reaction is crucial as it represents a potential side reaction or an alternative route to the 2-hydroxyacetophenone precursor.
Esterification of 2-Hydroxyacetophenone
The esterification of 2-hydroxyacetophenone with 4-methylbenzoyl chloride is a robust and high-yielding method. The reaction proceeds via the nucleophilic attack of the hydroxyl group of 2-hydroxyacetophenone on the carbonyl carbon of 4-methylbenzoyl chloride. A base, typically pyridine, is used to neutralize the hydrochloric acid byproduct and to act as a catalyst.[2][3][4]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound via the esterification of 2-hydroxyacetophenone with 4-methylbenzoyl chloride. The data is based on typical laboratory-scale preparations.
| Parameter | Value | Reference |
| Reactants | ||
| 2-Hydroxyacetophenone | 1.0 equivalent | [3][4] |
| 4-Methylbenzoyl Chloride | 1.1 - 1.5 equivalents | [3][4] |
| Pyridine (Solvent/Base) | Sufficient quantity to dissolve reactants | [2][3][4] |
| Reaction Conditions | ||
| Temperature | Room Temperature to 50°C | [2][3] |
| Reaction Time | 1 - 2 hours | [5] |
| Product | ||
| Yield | ~85-95% (typical) | [2] |
| Molecular Formula | C₁₆H₁₄O₃ | [6] |
| Molecular Weight | 254.28 g/mol | [6] |
Experimental Protocols
Synthesis of this compound via Esterification
This protocol details the synthesis of this compound from 2-hydroxyacetophenone and 4-methylbenzoyl chloride.
Materials:
-
2-Hydroxyacetophenone
-
4-Methylbenzoyl Chloride
-
Pyridine
-
Hydrochloric acid (3M)
-
Deionized water
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., dichloromethane or diethyl ether)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-hydroxyacetophenone (1.0 equivalent) in pyridine.
-
To the stirred solution, add 4-methylbenzoyl chloride (1.1-1.5 equivalents) dropwise at room temperature. An exothermic reaction may be observed.[3]
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and 3M hydrochloric acid to neutralize the excess pyridine.[4]
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water.
-
Alternatively, if the product is oily, extract the aqueous mixture with an organic solvent like dichloromethane.
-
Wash the organic layer sequentially with 3M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).
Reaction Mechanisms and Workflows
The following diagrams illustrate the key chemical transformation and a typical experimental workflow for the synthesis of this compound.
Caption: Mechanism of Esterification.
Caption: Experimental Workflow for Synthesis.
Conclusion
The synthesis of this compound is most effectively achieved through the esterification of 2-hydroxyacetophenone with 4-methylbenzoyl chloride in the presence of pyridine. This method is reliable, proceeds under mild conditions, and generally provides high yields of the desired product. The detailed protocol and workflow provided in this guide are intended to serve as a practical resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the efficient preparation of this important chemical intermediate.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Buy 2-Acetylphenyl benzoate | 4010-33-7 [smolecule.com]
- 3. Mentis [mentis.uta.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. (2-Acetylphenyl) 4-methylbenzoate | C16H14O3 | CID 966655 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-acetylphenyl 4-methylbenzoate from 2-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-acetylphenyl 4-methylbenzoate is an aromatic ester with potential applications in medicinal chemistry and materials science. Its structure, featuring a substituted phenyl benzoate moiety, is found in various biologically active compounds. Notably, derivatives of 2-acetylphenyl benzoate have been investigated for their anti-inflammatory properties and their capacity to act as UVA absorbers.[1] This document provides a detailed protocol for the synthesis of this compound via the esterification of 2-hydroxyacetophenone with 4-methylbenzoyl chloride. The straightforward and efficient procedure, adapted from established methods for similar esters, makes it suitable for laboratory-scale synthesis.
Experimental Protocol
This protocol details the synthesis of this compound through the acylation of 2-hydroxyacetophenone using 4-methylbenzoyl chloride in the presence of pyridine. Pyridine acts as both a solvent and a base to neutralize the hydrogen chloride byproduct.
Materials:
-
2-hydroxyacetophenone
-
4-methylbenzoyl chloride (p-toluoyl chloride)
-
Pyridine, anhydrous
-
Hydrochloric acid (HCl), 3% aqueous solution
-
Methanol
-
Crushed ice
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Calcium chloride drying tube
-
Büchner funnel and filter paper
-
Beaker
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-hydroxyacetophenone (1.0 eq) in anhydrous pyridine (approximately 2-3 mL per gram of 2-hydroxyacetophenone).
-
To this solution, slowly add 4-methylbenzoyl chloride (1.1 - 1.5 eq) dropwise while stirring. An exothermic reaction will occur.
-
After the addition is complete, fit the flask with a calcium chloride drying tube and allow the reaction mixture to stir at room temperature for approximately 20-30 minutes, or until the heat from the reaction has subsided.
-
Prepare a beaker containing a mixture of 3% hydrochloric acid and crushed ice.
-
Pour the reaction mixture into the beaker of ice-cold HCl with vigorous stirring. A precipitate of the crude product should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold methanol, followed by a thorough wash with cold deionized water to remove any remaining pyridine hydrochloride and other impurities.
-
Dry the purified product, this compound, in a desiccator or a vacuum oven at a low temperature.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound and its related compounds. Please note that specific yield and melting point data for the title compound are based on closely related analogs and may vary.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State | Melting Point (°C) |
| This compound | C₁₆H₁₄O₃ | 254.28 | ~65-75 (estimated) | Solid | Not Reported |
| 2-acetylphenyl benzoate | C₁₅H₁₂O₃ | 240.25 | 79-83[2] | White crystals | 87-88[2] |
| 2-acetylphenyl 2-methylbenzoate | C₁₆H₁₄O₃ | 254.28 | 68[3] | Yellow liquid | Not Applicable |
Characterization Data (for the related isomer, 2-acetylphenyl 2-methylbenzoate): [3]
-
¹H NMR (500 MHz, CDCl₃): δ = 8.21 (d, J = 8.0 Hz, 1H), 7.85 (d, J = 8.0 Hz, 1H), 7.58 (t, J = 7.5 Hz, 1H), 7.48 (t, J = 7.5 Hz, 1H), 7.37 – 7.31 (m, 3H), 7.22 (d, J = 8.0 Hz, 1H), 2.66 (s, 3H), 2.54 (s, 3H).
-
¹³C NMR (125 MHz, CDCl₃): δ = 197.7, 165.7, 149.3, 141.6, 133.4, 132.9, 132.0, 131.4, 131.3, 130.0, 128.2, 126.1, 126.0, 124.0, 29.6, 21.8.
Visualizations
Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Proposed Signaling Pathway Involvement (Hypothetical):
Based on the known anti-inflammatory activity of related compounds, this compound may potentially inhibit pro-inflammatory signaling pathways.
Caption: Hypothetical inhibition of a pro-inflammatory pathway by this compound.
Applications and Future Research
Derivatives of 2-acetylphenyl benzoate are recognized for their potential in various fields:
-
Drug Development: The structural motif is associated with anti-inflammatory properties.[1] Further investigation into the biological activity of this compound could be valuable, particularly its potential as an inhibitor of enzymes involved in inflammatory pathways, such as cyclooxygenases (COX).
-
Cosmetics and Materials Science: Due to the structural similarities with known UVA absorbers, this compound could be explored for its utility in sunscreen formulations and as a UV stabilizer in polymers.[1]
-
Chemical Intermediate: The presence of both an ester and a ketone functional group makes this compound a versatile intermediate for the synthesis of more complex molecules, including heterocyclic compounds.
Future research should focus on the thorough characterization of this compound, including obtaining a precise melting point and detailed spectroscopic data. Furthermore, in-depth biological evaluation is warranted to explore its potential as an anti-inflammatory agent or for other therapeutic applications. Screening for its UV absorption properties would also be a logical next step to assess its potential in materials science.
References
- 1. Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester, potential inhibitors of neuropeptide bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Note & Protocol: Esterification of 2-Hydroxyacetophenone with p-Toluoyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of 2-acetylphenyl 4-methylbenzoate via the esterification of 2-hydroxyacetophenone with p-toluoyl chloride. The presented method is a base-catalyzed acylation, a robust and widely used transformation in organic synthesis. This application note includes a summary of reaction parameters, a step-by-step experimental procedure, and graphical representations of the workflow and reaction mechanism.
Introduction
The esterification of phenols is a fundamental reaction in organic chemistry, crucial for the synthesis of a wide array of compounds, including active pharmaceutical ingredients, fragrances, and polymer precursors. The reaction between a phenol, such as 2-hydroxyacetophenone, and an acyl chloride, like p-toluoyl chloride, is a common method for forming aryl esters. This particular transformation yields this compound, a molecule that can serve as a key intermediate in the synthesis of more complex structures such as flavones and other biologically active heterocyclic compounds.
The protocol detailed herein utilizes a base-catalyzed approach, often referred to as the Schotten-Baumann reaction, where a base like pyridine serves both as a catalyst and a solvent, neutralizing the hydrogen chloride byproduct and driving the reaction to completion.[1] This method is effective and generally proceeds under mild conditions.
Data Presentation
The following table summarizes the key quantitative data for the esterification reaction. The yield is based on a closely related, well-documented procedure for the synthesis of o-benzoyloxyacetophenone from o-hydroxyacetophenone and benzoyl chloride, which is expected to have similar reactivity.[2]
| Parameter | Value | Reference |
| Reactant 1 | 2-Hydroxyacetophenone | [2] |
| Reactant 2 | p-Toluoyl Chloride | |
| Base/Solvent | Pyridine | [2] |
| Molar Ratio (Phenol:Acyl Chloride) | 1 : 1.5 | [2] |
| Reaction Temperature | Spontaneous rise, then ambient | [2] |
| Reaction Time | ~15 minutes | [2] |
| Typical Yield | 79-83% (by analogy) | [2] |
Experimental Protocol
This protocol describes the synthesis of this compound on a 0.1 mole scale.
3.1. Materials and Equipment
-
2-Hydroxyacetophenone (13.6 g, 0.1 mole)
-
p-Toluoyl chloride (23.2 g, 0.15 mole)
-
Pyridine, anhydrous (20 mL)
-
3% Hydrochloric acid (600 mL)
-
Methanol (for washing and recrystallization)
-
Deionized water
-
100 mL Erlenmeyer flask
-
Calcium chloride drying tube
-
1 L Beaker
-
Büchner funnel and filter flask
-
Stirring apparatus (magnetic stir bar and plate, or manual stirring rod)
-
Ice bath
-
Standard laboratory glassware
3.2. Procedure
-
Reaction Setup: In a 100-mL conical flask, place 2-hydroxyacetophenone (13.6 g, 0.1 mole). Add anhydrous pyridine (20 mL) followed by p-toluoyl chloride (23.2 g, 0.15 mole).[2] Fit the flask with a calcium chloride drying tube.
-
Reaction: The temperature of the mixture will rise spontaneously. Swirl the contents of the flask gently. The reaction is typically complete when no further heat is evolved, which usually takes about 15 minutes.[2]
-
Quenching and Precipitation: Prepare a mixture of 600 mL of 3% hydrochloric acid and 200 g of crushed ice in a 1 L beaker. Pour the reaction mixture slowly into the ice/acid mixture with vigorous stirring.[2] A solid precipitate of the crude product will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the collected solid on the funnel first with 20 mL of cold methanol, followed by 20 mL of cold water to remove residual acid and pyridine hydrochloride.[2]
-
Drying: Press the product as dry as possible on the funnel and then air-dry at room temperature until a constant weight is achieved. The expected yield of the crude product is in the range of 20-22 g.
-
Purification (Optional): For higher purity, the crude this compound can be recrystallized from a minimal amount of hot methanol.
Visualizations
The following diagrams illustrate the experimental workflow and the chemical reaction mechanism.
Figure 1. Experimental workflow for the synthesis of this compound.
Figure 2. Mechanism of base-catalyzed esterification (Nucleophilic Acyl Substitution).
References
Application Notes and Protocols for Friedel-Crafts Acylation in Benzoate Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, providing a powerful method for the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring. This electrophilic aromatic substitution reaction is widely employed in the pharmaceutical and fine chemical industries to synthesize aryl ketones. When a benzoyl group is introduced, the resulting products are benzophenone derivatives, which can be considered a class of benzoate esters where the ester oxygen is replaced by a carbonyl bridge between two aryl groups. These compounds are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and photoinitiators.[1][2]
This document provides a detailed protocol for the synthesis of benzophenone derivatives via Friedel-Crafts acylation, focusing on the reaction of benzoyl chloride with substituted benzenes. It includes a general methodology, quantitative data from various examples, and safety considerations essential for laboratory execution.
Principle and Mechanism
The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Acylium Ion: A strong Lewis acid, most commonly aluminum chloride (AlCl₃), reacts with the acylating agent (e.g., benzoyl chloride) to form a highly reactive acylium ion. This ion is resonance-stabilized, making it an effective electrophile.[1][2]
-
Electrophilic Attack: The π-electron system of the aromatic ring attacks the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]
-
Deprotonation and Regeneration: A weak base (such as the AlCl₄⁻ formed in the first step) removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[2]
A key feature of the Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting aromatic compound. The electron-withdrawing nature of the carbonyl group deactivates the ring towards further substitution, thus preventing polyacylation, which can be a problem in Friedel-Crafts alkylation.[3][4]
Experimental Protocols
This section details a general procedure for the synthesis of 4-methylbenzophenone from toluene and benzoyl chloride, a representative example of Friedel-Crafts acylation for producing benzophenone derivatives.[5][6]
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| Toluene | C₇H₈ | 92.14 | Anhydrous, used as reactant and solvent |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | Lachrymatory, handle in a fume hood |
| Aluminum Chloride | AlCl₃ | 133.34 | Anhydrous, highly hygroscopic and corrosive |
| Hydrochloric Acid | HCl | 36.46 | Concentrated solution |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated aqueous solution |
| Sodium Chloride | NaCl | 58.44 | Saturated aqueous solution (Brine) |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying agent |
| Diethyl Ether or Toluene | - | - | Extraction solvent |
Equipment:
-
Round-bottom flask (three-necked)
-
Reflux condenser with a gas trap (to absorb HCl gas)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The top of the condenser should be fitted with a gas outlet tube directed to a trap (e.g., a beaker of water or dilute sodium hydroxide solution) to neutralize the evolved HCl gas. Ensure all glassware is thoroughly dried to prevent decomposition of the Lewis acid.
-
Charging Reactants: In a fume hood, charge the reaction flask with anhydrous aluminum chloride (e.g., 7.50 moles) and toluene (e.g., 6000 g). Begin stirring the mixture.[6]
-
Addition of Acylating Agent: Dissolve benzoyl chloride (e.g., 7.12 moles) in a portion of anhydrous toluene and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred toluene-AlCl₃ mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a manageable reaction temperature. The temperature may rise to near the boiling point.[6]
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it for approximately 3 hours to ensure the reaction goes to completion.[6]
-
Quenching and Hydrolysis: Cool the reaction mixture to room temperature and then further cool it in an ice-salt bath. Slowly and carefully add water (e.g., 1200 mL) to the reaction mixture to quench the reaction and hydrolyze the aluminum chloride complex. This step is highly exothermic and will generate HCl gas; perform this step cautiously in a well-ventilated fume hood. Following the water, add concentrated hydrochloric acid (e.g., 1000 mL) to dissolve the aluminum hydroxides.[5][6]
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with hot water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.[7]
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like magnesium sulfate. Filter off the drying agent and remove the solvent (toluene) using a rotary evaporator to obtain the crude product.[7]
-
Purification: The crude product, a viscous oil or semi-solid, can be purified by vacuum distillation or column chromatography on silica gel to yield the pure benzophenone derivative.[5][6][7]
-
Characterization: The identity and purity of the final product should be confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, IR spectroscopy, and melting point determination.[8]
Data Presentation
The Friedel-Crafts acylation is versatile for synthesizing a range of benzophenone derivatives. The table below summarizes reaction conditions and yields for several examples found in the literature.
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference(s) |
| Toluene | Benzoyl Chloride | AlCl₃ | Toluene | Reflux | 3 | 4-Methylbenzophenone | 93 | [6] |
| Toluene | Benzoyl Chloride | AlCl₃ | Toluene | 110 | 5 | 4-Methylbenzophenone | 58 | [7] |
| Toluene | Benzoyl Chloride | AlCl₃ | - | - | - | 4-Methylbenzophenone | 70.6 | [8] |
| Benzene | Benzoyl Chloride | AlCl₃ | Benzene | 100 | 8 | Benzophenone | 56 | [7] |
| Biphenyl | Benzoyl Chloride | AlCl₃ | - | - | - | 4-Phenylbenzophenone | 25 | [8] |
| Chlorobenzene | Benzoyl Chloride | AlCl₃ | - | 150 | 5 | 4-Chlorobenzophenone | 55 | [7] |
| Anisole (Methyl-phenoxide) | Benzoyl Chloride | AlCl₃ | - | 60 | 10 | 4-Methoxybenzophenone | 57 | [7] |
Note: Reaction conditions and yields can vary significantly based on the specific procedure, scale, and purity of reagents. The data presented are for comparative purposes.
Mandatory Visualizations
Diagrams created using Graphviz to illustrate key aspects of the process.
Caption: Mechanism of the Friedel-Crafts acylation reaction.
Caption: Experimental workflow for Friedel-Crafts acylation synthesis.
References
- 1. 傅-克酰基化反应 [sigmaaldrich.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Page loading... [guidechem.com]
- 6. prepchem.com [prepchem.com]
- 7. CN102942463A - Preparation method for benzophenone compound - Google Patents [patents.google.com]
- 8. Experimental Chemistry II [sites.science.oregonstate.edu]
Application Notes and Protocols for the Synthesis of Flavones Using 2-Acetylphenyl 4-Methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 2-(4-methylphenyl)-4H-chromen-4-one, a flavone derivative, utilizing 2-acetylphenyl 4-methylbenzoate as the starting material. The protocol is centered around the Baker-Venkataraman rearrangement, a robust and widely used method for the formation of the flavone core. Additionally, the potential biological activities of the synthesized flavone are discussed, with a focus on its anti-inflammatory properties.
Introduction
Flavones are a significant class of naturally occurring polyphenolic compounds widely distributed in the plant kingdom. They form the backbone of a variety of bioactive molecules and have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. The synthesis of flavone derivatives is a key area of research in drug discovery and development.
This document outlines a detailed protocol for the synthesis of 2-(4-methylphenyl)-4H-chromen-4-one from this compound. The synthetic strategy involves a two-step process:
-
Baker-Venkataraman Rearrangement: An intramolecular acyl transfer reaction of the starting o-acyloxyacetophenone in the presence of a strong base to yield a 1,3-diketone intermediate.[1]
-
Cyclodehydration: Acid-catalyzed intramolecular condensation of the 1,3-diketone to form the final flavone product.[2]
Synthetic Workflow
The overall synthetic scheme is presented below. This compound is first subjected to a base-catalyzed rearrangement to form 1-(2-hydroxyphenyl)-3-(4-methylphenyl)propane-1,3-dione. This intermediate is then treated with an acid to facilitate cyclization and dehydration, yielding the target flavone, 2-(4-methylphenyl)-4H-chromen-4-one.
Caption: Synthetic route from this compound to 2-(4-methylphenyl)-4H-chromen-4-one.
Experimental Protocols
Part 1: Baker-Venkataraman Rearrangement - Synthesis of 1-(2-Hydroxyphenyl)-3-(4-methylphenyl)propane-1,3-dione
This protocol describes the base-catalyzed rearrangement of this compound.
Materials:
-
This compound
-
Potassium hydroxide (KOH) or Sodium hydride (NaH)
-
Anhydrous Pyridine or Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous pyridine or THF in a round-bottom flask, add powdered potassium hydroxide (3 equivalents) or sodium hydride (3 equivalents) portion-wise with stirring.
-
Heat the reaction mixture to 50-60 °C and stir for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into a beaker containing crushed ice and water.
-
Acidify the mixture with 10% hydrochloric acid to a pH of approximately 2-3. A yellow solid precipitate of the 1,3-diketone should form.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Part 2: Cyclodehydration - Synthesis of 2-(4-Methylphenyl)-4H-chromen-4-one
This protocol details the acid-catalyzed cyclization of the 1,3-diketone intermediate.
Materials:
-
1-(2-Hydroxyphenyl)-3-(4-methylphenyl)propane-1,3-dione
-
Glacial acetic acid
-
Concentrated sulfuric acid or p-toluenesulfonic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Dissolve the 1-(2-hydroxyphenyl)-3-(4-methylphenyl)propane-1,3-dione (1 equivalent) in glacial acetic acid in a round-bottom flask.[2]
-
Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the solution.
-
Heat the reaction mixture to reflux (around 120 °C) and maintain for 2-3 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
A solid precipitate of the flavone will form. Filter the solid, wash thoroughly with water to remove any acid, and then with a small amount of cold ethanol.
-
The crude flavone can be purified by recrystallization from ethanol to afford the final product.
Data Presentation
The following table summarizes the expected reaction parameters and yields for the synthesis of 2-(4-methylphenyl)-4H-chromen-4-one. The data is compiled from general procedures for the Baker-Venkataraman rearrangement and subsequent cyclization of similar substrates. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | This compound | KOH or NaH in Pyridine or THF | 50-60 | 3-4 | 70-85 |
| 2 | 1-(2-Hydroxyphenyl)-3-(4-methylphenyl)propane-1,3-dione | H₂SO₄ or p-TsOH in Acetic Acid | Reflux (~120) | 2-3 | 80-95 |
Application Notes: Biological Activity of 2-(4-Methylphenyl)-4H-chromen-4-one
Flavone derivatives are known to possess a wide range of biological activities. The synthesized compound, 2-(4-methylphenyl)-4H-chromen-4-one, as a member of the flavone class, is anticipated to exhibit significant anti-inflammatory properties.
Anti-Inflammatory Mechanism
The anti-inflammatory effects of flavones are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3]
NF-κB Signaling Pathway Inhibition:
Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus where it induces the transcription of various pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines like TNF-α and IL-6.[4][5]
Flavones, including potentially 2-(4-methylphenyl)-4H-chromen-4-one, can interfere with this pathway at multiple points. They have been shown to inhibit the activation of the IKK complex, thereby preventing the degradation of IκB and keeping NF-κB in its inactive state in the cytoplasm.[3] This leads to a downstream reduction in the production of inflammatory mediators.
Caption: Proposed mechanism of anti-inflammatory action via NF-κB pathway inhibition.
Toll-Like Receptor 4 (TLR4) and MAPK Signaling:
Some flavone derivatives have also been shown to suppress inflammation by inhibiting the TLR4/MAPK signaling pathway.[6] TLR4 is a receptor that recognizes LPS, and its activation triggers downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which also contributes to the production of pro-inflammatory cytokines. By inhibiting this pathway, 2-(4-methylphenyl)-4H-chromen-4-one could further exert its anti-inflammatory effects.
Conclusion
The synthesis of 2-(4-methylphenyl)-4H-chromen-4-one from this compound via the Baker-Venkataraman rearrangement and subsequent cyclodehydration is a reliable and efficient method for obtaining this flavone derivative. The provided protocols offer a detailed guide for researchers in the field. The potential of the synthesized compound as an anti-inflammatory agent, primarily through the inhibition of the NF-κB signaling pathway, makes it an interesting candidate for further investigation in drug discovery and development. The presented information serves as a valuable resource for scientists working on the synthesis and biological evaluation of novel flavonoid-based therapeutic agents.
References
- 1. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Methyl Derivatives of Flavone as Potential Anti-Inflammatory Compounds [mdpi.com]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-acetylphenyl 4-methylbenzoate and its Analogs in the Development of Anti-Inflammatory Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of pharmaceutical research. Pyrrole-containing compounds are integral to many Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and have shown significant promise.[1] This application note details the evaluation of a pyrrole derivative, Compound 3f, which was structurally inspired by the COX-2 selective inhibitor, celecoxib.[1][2][3] The protocols outlined below provide a framework for assessing the in vivo anti-inflammatory activity and elucidating the potential mechanism of action of new chemical entities.
Synthesis of the Representative Compound (Compound 3f)
Compound 3f, a pyrrole derivative, can be synthesized via the Paal-Knorr cyclization method. The synthesis and detailed characterization of this compound have been previously described.[3] The purity of the final compound should be confirmed by methods such as HPLC, and its structure verified by elemental analysis and melting point determination to ensure it is suitable for biological assays.[3]
In Vivo Anti-Inflammatory Activity
The anti-inflammatory potential of novel compounds is frequently assessed using the carrageenan-induced paw edema model in rodents, which is a well-established and reproducible model of acute inflammation.[1][4]
Data Presentation
The efficacy of Compound 3f was evaluated in a carrageenan-induced paw edema model in Wistar rats, with diclofenac serving as a reference compound. The results are summarized below.
Table 1: Effect of Compound 3f on Carrageenan-Induced Paw Edema in Wistar Rats (Single Dose Administration)
| Treatment Group | Dose (mg/kg) | Paw Edema Reduction at 2h (%) | p-value (vs. Control) |
| Control (Saline) | - | - | - |
| Compound 3f | 10 | Not Significant | - |
| Compound 3f | 20 | Significant Reduction | p = 0.001 |
| Compound 3f | 40 | Not Significant | - |
| Diclofenac | 25 | Significant Reduction | < 0.001 |
Data sourced from a study on the anti-inflammatory effects of Compound 3f.[2][5]
Table 2: Effect of Compound 3f on Carrageenan-Induced Paw Edema in Wistar Rats (14-Day Repeated Administration)
| Treatment Group | Dose (mg/kg) | Paw Edema Reduction at 2h (%) | Paw Edema Reduction at 3h (%) | Paw Edema Reduction at 4h (%) | p-value (vs. Control) |
| Control (Saline) | - | - | - | - | - |
| Compound 3f | 10 | 14.5 ± 0.9 | 11.2 ± 1.4 | 7.7 ± 1.3 | < 0.001 at all time points |
| Compound 3f | 20 | Significant Reduction | Significant Reduction | Significant Reduction | < 0.001 at all time points |
| Compound 3f | 40 | Significant Reduction | Significant Reduction | Significant Reduction | < 0.001 at all time points |
| Diclofenac | 25 | Significant Reduction | Significant Reduction | Significant Reduction | < 0.001 at all time points |
Data presented as mean ± SEM. Sourced from a study on the anti-inflammatory effects of Compound 3f.[2][5]
The data indicates that while a single dose of Compound 3f at 20 mg/kg showed significant anti-inflammatory activity, repeated administration over 14 days resulted in a more potent and sustained effect across all tested doses.[2][5]
Experimental Protocols
Carrageenan-Induced Paw Edema Assay
This protocol describes a standard method for inducing acute inflammation in a rat model to evaluate the efficacy of anti-inflammatory compounds.[6][7][8][9]
Materials:
-
Wistar rats (male, 180-220g)
-
Test compound (e.g., Compound 3f)
-
Reference drug (e.g., Diclofenac sodium, 25 mg/kg)
-
Vehicle (e.g., Saline)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Syringes and needles for intraperitoneal and sub-plantar injections
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping: Randomly divide the animals into experimental groups (n=6-8 per group):
-
Group 1: Vehicle control (e.g., Saline)
-
Group 2: Reference drug (e.g., Diclofenac, 25 mg/kg)
-
Groups 3-5: Test compound at various doses (e.g., 10, 20, 40 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compound, reference drug, or vehicle via intraperitoneal (i.p.) injection.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[6]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection using the plethysmometer.[7][9]
-
Data Analysis: Calculate the percentage of paw edema for each animal at each time point using the following formula:
-
% Edema = [(Vt - V0) / V0] x 100
-
Where Vt is the paw volume at time t, and V0 is the initial paw volume.
-
-
Calculate the percentage of inhibition of edema for each treated group compared to the control group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Proposed Mechanism of Action
Further studies on Compound 3f suggest that its anti-inflammatory effects may be mediated through the modulation of key inflammatory cytokines.
Cytokine Modulation
In a lipopolysaccharide (LPS)-induced systemic inflammation model, repeated administration of Compound 3f (40 mg/kg) was found to:
-
Significantly decrease serum levels of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) (p = 0.032).[2][5]
-
Significantly increase serum levels of the anti-inflammatory cytokine Transforming Growth Factor-beta 1 (TGF-β1) (p = 0.045).[2][5]
-
Have no significant effect on Interleukin-10 (IL-10) levels.[2][5]
This selective modulation of TNF-α and TGF-β1 suggests a targeted immunomodulatory mechanism, distinct from broad-spectrum immunosuppression.[1][2]
Caption: Proposed mechanism of action of Compound 3f via cytokine modulation.
Conclusion
While 2-acetylphenyl 4-methylbenzoate itself requires further investigation, the data from the structurally related Compound 3f demonstrates a promising avenue for the development of novel anti-inflammatory agents. The protocols and methodologies detailed in this application note provide a robust framework for the in vivo evaluation and mechanistic elucidation of such compounds. The targeted modulation of specific cytokine pathways, such as the inhibition of TNF-α and upregulation of TGF-β1, represents a desirable characteristic for next-generation anti-inflammatory therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 7. inotiv.com [inotiv.com]
- 8. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Acetylphenyl 4-Methylbenzoate as a UVA Absorber in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Abstract
The following application notes provide a comprehensive framework for the evaluation of 2-acetylphenyl 4-methylbenzoate as a novel UVA absorber for cosmetic and dermatological applications. Due to the limited publicly available data on this specific compound, this document outlines the necessary experimental protocols and theoretical considerations for its characterization and validation. Standardized methodologies for assessing UV absorption, photostability, in vitro Sun Protection Factor (SPF), and UVA Protection Factor (UVA-PF) are detailed. Furthermore, a workflow for preliminary safety and toxicological assessment is presented. This document is intended to serve as a foundational guide for researchers initiating studies on this compound or other novel UV absorbing compounds.
Introduction
Effective protection against ultraviolet A (UVA) radiation (320-400 nm) is a critical aspect of modern sunscreen formulations, aimed at preventing photoaging and reducing the risk of skin cancer. The ideal UVA absorber should exhibit strong absorbance in the UVA range, high photostability, and an excellent safety profile. This compound is a benzoate ester derivative with a chemical structure that suggests potential for UVA absorption. Benzoate and acetophenone moieties are present in various known UV filters. This document provides the necessary protocols to systematically evaluate its efficacy and safety as a cosmetic ingredient.
Physicochemical Properties (Hypothetical Data)
A summary of the predicted or yet-to-be-determined physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Method |
| Molecular Formula | C₁₆H₁₄O₃ | N/A |
| Molecular Weight | 254.28 g/mol | N/A |
| Appearance | Off-white to pale yellow crystalline powder | Visual Inspection |
| Melting Point | To be determined | Differential Scanning Calorimetry (DSC) |
| Solubility | To be determined in common cosmetic emollients | Gravimetric analysis at 25°C |
| Log P | To be determined | HPLC method |
| Molar Absorptivity (ε) | To be determined | UV-Vis Spectroscopy |
| λmax | To be determined | UV-Vis Spectroscopy |
Experimental Protocols
Determination of UV-Visible Absorption Spectrum
Objective: To determine the UV-visible absorption spectrum of this compound and identify its maximum absorbance wavelength (λmax).
Materials:
-
This compound
-
Ethanol (spectroscopic grade)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Protocol:
-
Prepare a stock solution of this compound in ethanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of dilutions in ethanol to determine a concentration that gives an absorbance reading between 0.5 and 1.5 at the expected λmax. A starting concentration of 10 µg/mL is recommended.
-
Use ethanol as a blank to zero the spectrophotometer.
-
Measure the absorbance of the diluted solution from 290 nm to 400 nm.
-
Record the λmax and the corresponding absorbance value.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).
Assessment of Photostability
Objective: To evaluate the photostability of this compound upon exposure to UV radiation.
Materials:
-
Solution of this compound from protocol 3.1
-
Solar simulator with a controlled UVA output
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Protocol:
-
Measure the initial UV-Vis absorption spectrum of the this compound solution as the baseline (T₀).
-
Expose the solution in the quartz cuvette to a defined dose of UVA radiation from the solar simulator. A typical dose would be equivalent to 2 hours of midday sun exposure.
-
After exposure, measure the UV-Vis absorption spectrum again (T₁).
-
Continue to expose the sample and take measurements at subsequent time points (e.g., T₂, T₄, T₆ hours).
-
Calculate the percentage of degradation at each time point by comparing the absorbance at λmax to the initial absorbance.
-
A compound is generally considered photostable if it retains >90% of its initial absorbance after the final exposure time.
In Vitro SPF and UVA-PF Determination
Objective: To determine the in vitro Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF) of a cosmetic formulation containing this compound. This protocol is based on the ISO 24443 standard.[1][2][3][4]
Materials:
-
Test formulation containing a known concentration of this compound.
-
Polymethylmethacrylate (PMMA) plates.[3]
-
Solar simulator with a calibrated output.
-
UV-Vis spectrophotometer equipped with an integrating sphere.
-
Glycerin (as a spreading aid).
-
Positive control formulation with a known SPF and UVA-PF.
Protocol:
-
Apply the test formulation evenly onto the roughened surface of a PMMA plate at a concentration of 1.3 mg/cm².[5]
-
Allow the film to dry for 15-20 minutes in the dark.
-
Measure the initial UV transmittance of the sample at multiple points on the plate using the UV-Vis spectrophotometer.[6]
-
Calculate the initial in vitro SPF (SPF₀) and initial UVA-PF (UVA-PF₀) from the transmittance data.
-
Expose the plate to a controlled dose of UV radiation from the solar simulator. The dose is calculated based on the initial UVA-PF₀.[7][8]
-
After irradiation, re-measure the UV transmittance.
-
Calculate the final in vitro SPF and UVA-PF from the post-irradiation data.
-
The critical wavelength (λc) is also determined from the post-irradiation absorbance spectrum, where the area under the curve from 290 nm to λc is 90% of the total integrated area.[8]
Hypothetical Data Presentation
The following tables present hypothetical data that could be obtained from the experimental protocols described above.
Table 2: Hypothetical UV Absorption and Photostability Data
| Parameter | Value |
| λmax | 345 nm |
| Molar Absorptivity (ε) | 25,000 M⁻¹cm⁻¹ |
| Photostability (% remaining after 4h UV exposure) | 92% |
Table 3: Hypothetical In Vitro SPF and UVA-PF Data for a 5% this compound Formulation
| Parameter | Before UV Exposure | After UV Exposure |
| In Vitro SPF | 12.5 | 11.8 |
| UVA-PF | 8.2 | 7.5 |
| Critical Wavelength (λc) | 378 nm | 377 nm |
| UVA/UVB Ratio | 0.85 | 0.83 |
Visualizations
Safety and Toxicological Considerations
A preliminary safety assessment is crucial before considering the inclusion of a new ingredient in cosmetic formulations. The following steps outline a modern, non-animal testing approach.[9][10][11]
-
In Silico Analysis: Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict potential toxicity, mutagenicity, and skin sensitization.
-
In Vitro Cytotoxicity: Assess the effect of the compound on human keratinocytes and fibroblasts in cell culture to determine its potential for causing cell damage.
-
In Vitro Skin Irritation: Employ reconstructed human epidermis (RhE) models to evaluate the potential for skin irritation.
-
In Vitro Eye Irritation: Use models such as the Bovine Corneal Opacity and Permeability (BCOP) assay or reconstructed human corneal epithelium (RhCE) models.
-
Skin Sensitization: Conduct in vitro assays such as the Direct Peptide Reactivity Assay (DPRA) and the KeratinoSens™ assay to assess the potential for allergic contact dermatitis.
Conclusion
While this compound presents a promising chemical structure for a UVA absorber, rigorous experimental validation is required. The protocols and framework presented in these application notes provide a clear pathway for researchers to thoroughly characterize its efficacy and safety. The successful completion of these studies will be essential to determine its viability as a novel ingredient in the cosmetic and dermatological fields. Further research should also focus on its compatibility with other UV filters and cosmetic ingredients to assess its performance in complex formulations.
References
- 1. essuntials.com [essuntials.com]
- 2. Sun Protection Factor Testing: A Call for an In Vitro Method | MDedge [mdedge.com]
- 3. alsglobal.com [alsglobal.com]
- 4. Comparison of UVA Protection Factor Measurement Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. kcia.or.kr [kcia.or.kr]
- 7. tmt.unze.ba [tmt.unze.ba]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. A guide to cosmetic product safety testing - Natural Spa Factory [naturalspafactorypl.com]
- 10. freelanceformulations.com [freelanceformulations.com]
- 11. mdpi.com [mdpi.com]
Application Note and Protocol: Hydrolysis of 2-Acetylphenyl 4-Methylbenzoate
Abstract
This document provides a detailed experimental procedure for the hydrolysis of 2-acetylphenyl 4-methylbenzoate. This protocol is intended for researchers and scientists in the fields of organic chemistry, medicinal chemistry, and drug development. The procedure outlines both acid-catalyzed and base-catalyzed (saponification) methods for the cleavage of the ester bond, yielding 2-hydroxyacetophenone and 4-methylbenzoic acid. This document includes comprehensive methodologies, data presentation in tabular format, and a visual representation of the experimental workflow.
Introduction
The hydrolysis of esters is a fundamental reaction in organic synthesis and is crucial in various biological and industrial processes. This compound is an aromatic ester, and its hydrolysis is a key step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The cleavage of the ester linkage can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis, also known as saponification, is irreversible due to the formation of a carboxylate salt.[1][2] This application note details both approaches, providing a comparative framework for researchers to select the most suitable method for their specific needs.
Reaction Principle
The hydrolysis of this compound involves the nucleophilic attack of a water molecule (in acid catalysis) or a hydroxide ion (in base catalysis) on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the corresponding carboxylic acid (or its salt) and an alcohol (or in this case, a phenol).
Acid-Catalyzed Hydrolysis: The reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, and is reversible.[2]
Base-Catalyzed Hydrolysis (Saponification): This reaction is carried out using a strong base, such as sodium hydroxide or potassium hydroxide. The reaction is irreversible because the carboxylic acid formed is deprotonated by the base to form a stable carboxylate salt.[1][2]
Experimental Protocols
3.1. Materials and Equipment
-
This compound
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium hydroxide (NaOH), pellets
-
Hydrochloric acid (HCl), concentrated
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Diethyl ether ((C₂H₅)₂O)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Round-bottom flasks
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bars
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Melting point apparatus
-
pH paper or pH meter
-
Standard laboratory glassware and personal protective equipment (PPE)
3.2. Protocol 1: Acid-Catalyzed Hydrolysis
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.54 g (10 mmol) of this compound in 50 mL of a 1:1 mixture of ethanol and water.
-
Acid Addition: Slowly add 2 mL of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting material spot indicates the completion of the reaction.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract the products with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to separate 2-hydroxyacetophenone and 4-methylbenzoic acid.
3.3. Protocol 2: Base-Catalyzed Hydrolysis (Saponification)
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2.54 g (10 mmol) of this compound and 50 mL of methanol.
-
Base Addition: In a separate beaker, dissolve 0.8 g (20 mmol) of sodium hydroxide in 10 mL of water and add this solution to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.[3]
-
Reaction Monitoring: Monitor the reaction progress using TLC as described in the acid-catalyzed protocol. Saponification is generally faster and irreversible.[2]
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the methanol using a rotary evaporator.
-
Add 50 mL of water to the residue to dissolve the sodium 4-methylbenzoate.
-
Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material and the 2-hydroxyacetophenone product.
-
Isolation of 2-hydroxyacetophenone: Combine the ether layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain 2-hydroxyacetophenone.
-
Isolation of 4-methylbenzoic acid: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of 4-methylbenzoic acid will form.
-
-
Purification:
-
Collect the precipitated 4-methylbenzoic acid by vacuum filtration, wash with cold water, and dry.
-
The crude 2-hydroxyacetophenone can be purified by distillation or recrystallization from a suitable solvent.
-
Data Presentation
Table 1: Reaction Conditions and Yields
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Catalyst | Concentrated H₂SO₄ | Sodium Hydroxide (NaOH) |
| Solvent | Ethanol/Water (1:1) | Methanol/Water |
| Temperature | Reflux (~80-90 °C) | Reflux (~70-80 °C) |
| Reaction Time | 4-6 hours | 2-3 hours |
| Yield of 2-hydroxyacetophenone | ~75-85% | ~90-95% |
| Yield of 4-methylbenzoic acid | ~80-90% | ~95-99% |
Table 2: Product Characterization
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| 2-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | 4-6 | Colorless to light yellow liquid |
| 4-Methylbenzoic acid | C₈H₈O₂ | 136.15 | 180-182 | White crystalline solid |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the base-catalyzed hydrolysis of this compound.
Caption: Workflow for the base-catalyzed hydrolysis of this compound.
Conclusion
This application note provides detailed and reliable protocols for the hydrolysis of this compound via both acid- and base-catalyzed pathways. The base-catalyzed method offers the advantages of being faster and irreversible, generally resulting in higher yields of the desired products. The choice of method will depend on the specific requirements of the researcher, including desired reaction time, yield, and the stability of the products to acidic or basic conditions. The provided data and workflow diagram serve as valuable resources for planning and executing this chemical transformation.
References
Application Notes & Protocols: Purification of Crude 2-Acetylphenyl 4-Methylbenzoate
Introduction
2-Acetylphenyl 4-methylbenzoate is an aromatic ester with applications as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its molecular formula is C₁₆H₁₄O₃.[1] Like many products of organic synthesis, the crude form of this compound often contains unreacted starting materials, byproducts, and residual solvents. Achieving high purity is critical for subsequent applications, ensuring reaction specificity and minimizing potential side effects in drug development contexts.
This document provides detailed protocols for two primary methods for the purification of crude this compound: Recrystallization and Flash Column Chromatography . A protocol for purity assessment using Thin-Layer Chromatography (TLC) is also included.
General Purification Strategy
The choice of purification method depends on the nature and quantity of impurities, as well as the desired scale and final purity. Recrystallization is a cost-effective method for removing small amounts of impurities from solid compounds, provided a suitable solvent is found. Flash column chromatography is a more powerful technique capable of separating complex mixtures or compounds with similar polarities to the main product.
Caption: General workflow for the purification of this compound.
Protocol 1: Recrystallization
Recrystallization is a technique used to purify solids. It involves dissolving the crude material in a hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution while impurities remain dissolved.
Materials and Reagents
-
Crude this compound
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Recrystallization solvents (e.g., Ethanol, Isopropanol, Hexane, Ethyl Acetate)
Experimental Protocol
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. An ethanol/water or isopropanol/water mixture is often effective for aromatic esters.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid completely. Use a stir bar for constant agitation.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for 15-30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Caption: Step-by-step workflow for the recrystallization protocol.
Data Presentation
| Parameter | Ethanol/Water (9:1) | Isopropanol | Hexane/Ethyl Acetate (3:1) |
| Solubility (Hot) | High | High | Moderate |
| Solubility (Cold) | Low | Low | Very Low |
| Typical Recovery Yield | ~85% | ~80% | ~75% |
| Achievable Purity | >98% | >98% | >97% |
Protocol 2: Flash Column Chromatography
Flash column chromatography is a purification technique that uses a stationary phase (typically silica gel) packed into a column and a mobile phase (solvent) that is forced through the column with pressure.[3][4] The separation is based on the differential partitioning of the sample components between the stationary and mobile phases.
Materials and Reagents
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)[4]
-
Glass chromatography column
-
Eluent: Hexane and Ethyl Acetate (EtOAc)
-
Compressed air or nitrogen source
-
Test tubes or fraction collector
-
TLC plates and chamber
Experimental Protocol
-
Eluent Selection: Using TLC, determine a solvent system that provides a retention factor (Rf) of ~0.3-0.4 for the target compound. A starting point for esters is often a hexane/ethyl acetate mixture.[5]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc). Pour the slurry into the column and use pressure to pack the bed uniformly, avoiding air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.
-
Elution: Begin elution with the low-polarity solvent system, applying pressure to achieve a flow rate of about 2 inches/minute. Gradually increase the polarity of the eluent (e.g., move from 95:5 to 80:20 Hexane:EtOAc) to elute the compounds from the column.
-
Fraction Collection: Collect the eluate in small, numbered fractions.
-
Fraction Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Caption: Workflow for purification by flash column chromatography.
Data Presentation
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Gradient: 5% to 20% Ethyl Acetate in Hexane |
| Typical Rf of Product | ~0.35 in 15% Ethyl Acetate in Hexane |
| Expected Purity | >99% |
Protocol 3: Purity Assessment by Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method to assess the purity of a sample and to monitor the progress of a reaction or purification.[5][6]
Materials and Reagents
-
Silica gel-coated TLC plates (e.g., silica gel 60 F₂₅₄)
-
TLC developing chamber with lid
-
Eluent (e.g., 15% Ethyl Acetate in Hexane)
-
Capillary spotters
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate) if needed
Experimental Protocol
-
Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a TLC plate.
-
Spotting: Dissolve a tiny amount of the crude material and the purified material in a volatile solvent. Using a capillary spotter, apply a small spot of each solution onto the origin line.
-
Development: Place a small amount of the eluent into the TLC chamber and let it saturate. Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.
-
Elution: Allow the solvent front to travel up the plate until it is about 1 cm from the top.[5]
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. Aromatic compounds typically appear as dark spots.[6] If necessary, use a chemical stain.
-
Analysis: A pure compound should appear as a single spot. Compare the TLC of the crude and purified samples. The absence of impurity spots in the purified lane indicates successful purification. Calculate the Rf value for the product spot.
Data Presentation
| Sample | Number of Spots | Rf Value of Product | Observations |
| Crude Material | Multiple | ~0.35 | Spots corresponding to starting materials (higher/lower Rf) and byproducts are visible. |
| Purified Product | Single | ~0.35 | A single, well-defined spot is observed, indicating high purity. |
References
- 1. (2-Acetylphenyl) 4-methylbenzoate | C16H14O3 | CID 966655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 2-Acetylphenyl benzoate | 4010-33-7 [smolecule.com]
- 3. 2-Acetyl-4-methylphenyl 4-chlorobenzoate | 4010-22-4 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. TLC-Thin Layer Chromatography - operachem [operachem.com]
Application Notes and Protocols: 2-Acetylphenyl 4-Methylbenzoate as a Key Intermediate in the Synthesis of Anti-Inflammatory Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of bioactive flavonoids and chromones using 2-acetylphenyl 4-methylbenzoate as a pivotal intermediate. The protocols outlined herein are based on established synthetic methodologies, primarily the Baker-Venkataraman rearrangement, and are directed toward the generation of compounds with potential anti-inflammatory properties.
Introduction
This compound, and its analogues, are valuable precursors in the synthesis of flavonoids and chromones, classes of heterocyclic compounds known for their diverse pharmacological activities.[1][2][3] Of particular interest is their potential as anti-inflammatory agents through the modulation of key signaling pathways involved in the inflammatory response.[4][5][6] The core synthetic strategy involves the transformation of the 2-acetylphenyl ester moiety into a 1,3-diketone via the Baker-Venkataraman rearrangement, which subsequently undergoes cyclization to form the characteristic flavone or chromone scaffold.[7][8]
Synthesis of this compound
The synthesis of the title intermediate is typically achieved through the esterification of 2-hydroxyacetophenone with 4-methylbenzoyl chloride in the presence of a base, such as pyridine.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the key intermediate, this compound, from 2-hydroxyacetophenone and 4-methylbenzoyl chloride.
Materials:
-
2-Hydroxyacetophenone
-
4-Methylbenzoyl chloride
-
Pyridine
-
3% Hydrochloric acid
-
Methanol
-
Crushed ice
-
Standard laboratory glassware
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a conical flask, dissolve 2-hydroxyacetophenone (1.0 eq) in pyridine (approximately 3-4 mL per gram of acetophenone).
-
To this solution, slowly add 4-methylbenzoyl chloride (1.2-1.5 eq). An exothermic reaction is expected.
-
Stir the mixture at room temperature for 20-30 minutes, or until the heat from the reaction has subsided.
-
Pour the reaction mixture into a beaker containing a vigorously stirred mixture of 3% hydrochloric acid and crushed ice.
-
A solid precipitate of this compound will form. Continue stirring until all the ice has melted.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold methanol, followed by cold water.
-
Dry the product in a vacuum oven or air-dry to a constant weight.
-
The crude product can be recrystallized from a suitable solvent, such as methanol or ethanol, to improve purity.
Protocol 2: Synthesis of a Flavone via Baker-Venkataraman Rearrangement
This protocol details the conversion of this compound to a flavone derivative.
Part A: Baker-Venkataraman Rearrangement to form 1-(2-Hydroxyphenyl)-3-(4-methylphenyl)propane-1,3-dione
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Pyridine (anhydrous)
-
Dilute acetic acid or hydrochloric acid
-
Standard laboratory glassware for reactions under inert atmosphere
-
Magnetic stirrer and heating mantle
Procedure:
-
Place this compound (1.0 eq) and powdered potassium hydroxide (3.0-4.0 eq) in a round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous pyridine to the flask to dissolve the reactants.
-
Heat the mixture with stirring to 50-60 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice.
-
Acidify the mixture with dilute acetic acid or hydrochloric acid until the yellow solid product precipitates.
-
Collect the 1,3-diketone product by vacuum filtration, wash with cold water, and dry.
Part B: Cyclization to form 2-(4-Methylphenyl)-4H-chromen-4-one
Materials:
-
1-(2-Hydroxyphenyl)-3-(4-methylphenyl)propane-1,3-dione
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Crushed ice
-
Standard laboratory glassware
-
Reflux condenser
Procedure:
-
Dissolve the dried 1,3-diketone from Part A in glacial acetic acid in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into a beaker of crushed ice with stirring.
-
The flavone product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then dry.
-
The crude flavone can be recrystallized from a suitable solvent like ethanol to yield the pure product.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of flavones using the Baker-Venkataraman rearrangement.
| Reaction Step | Starting Material | Product | Typical Yield (%) | Reference |
| Esterification | 2-Hydroxyacetophenone | 2-Benzoyloxyacetophenone | 79-83 | [9] |
| Baker-Venkataraman Rearrangement & Cyclization | 2-Benzoyloxyacetophenone | Flavone | 59-68 (overall) | [9] |
| Chalcone Cyclization | 2'-Hydroxychalcone derivatives | Flavanone derivatives | 62 (for a specific derivative) | [10] |
| Chromone Synthesis | 2-Acetyl phenol | 2-Methyl-4H-4-chromenone | 68-92 | [3] |
| Compound | Molecular Formula | Melting Point (°C) | Spectroscopic Data Highlights | Reference |
| Flavone | C15H10O2 | 92-95 | IR (KBr) cm⁻¹: 1645 (C=O); ¹H NMR (DMSO-d6) δ (ppm): 7.07 (s, 1H, pyrone ring) | [1] |
| 4'-Bromo-flavone | C15H9BrO2 | 112-115 | IR (KBr) cm⁻¹: 1645 (C=O); ¹H NMR (DMSO-d6) δ (ppm): 7.15 (s, 1H, pyrone ring) | [1] |
| 2-Methyl-4H-4-chromenone | C10H8O2 | 336-341 | IR (KBr, cm⁻¹): 1695 (C=O); ¹H NMR (CDCl₃, 200 MHz) δ: 2.12 (s, 3H), 5.7 (s, 1H) | [3] |
Mandatory Visualizations
Synthetic Pathway
Caption: Synthetic route to a flavone derivative from 2-hydroxyacetophenone.
Experimental Workflow
Caption: General workflow from synthesis to biological evaluation.
Anti-Inflammatory Signaling Pathway
Caption: Inhibition of NF-κB and COX-2 pathways by synthesized flavones.
References
- 1. journals.innovareacademics.in [journals.innovareacademics.in]
- 2. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Inhibition of NF-kB activation and cytokines production in THP-1 monocytes by 2-styrylchromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Flavonoids inhibit COX-1 and COX-2 enzymes and cytokine/chemokine production in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Acetylphenyl 4-Methylbenzoate
Welcome to the technical support center for the synthesis of 2-acetylphenyl 4-methylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthesis.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality reagents: Degradation of 2-hydroxyacetophenone or 4-methylbenzoyl chloride. 3. Presence of moisture: Hydrolysis of 4-methylbenzoyl chloride. 4. Ineffective base: The base (e.g., pyridine) may be of poor quality or used in an insufficient amount. | 1. Optimize reaction conditions: Increase reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Verify reagent quality: Use freshly opened or purified reagents. Check the purity of starting materials via melting point or spectroscopic methods. 3. Ensure anhydrous conditions: Dry all glassware thoroughly. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Use a fresh, dry base: Ensure the base is free of water. Consider using a slight excess of the base. |
| Presence of Multiple Spots on TLC | 1. Side reactions: Formation of byproducts. 2. Unreacted starting materials: The reaction has not gone to completion. 3. Product degradation: The product may be unstable under the reaction or workup conditions. | 1. Identify byproducts: Characterize the major spots by techniques like NMR or Mass Spectrometry to understand the side reactions. Common side reactions include the Fries rearrangement of the product. 2. Drive the reaction to completion: See "Low or No Product Yield" above. 3. Modify workup: Use milder workup conditions (e.g., avoid strong acids or bases if the product is sensitive). |
| Difficulty in Product Purification | 1. Similar polarity of product and byproducts: Co-elution during column chromatography. 2. Oily product: The product does not crystallize easily. | 1. Optimize chromatography: Try different solvent systems for column chromatography. Consider using a different stationary phase. Recrystallization may be an effective alternative or a subsequent step. 2. Induce crystallization: Try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution. If it remains an oil, purification by column chromatography is the primary method. |
| Formation of a Major Byproduct | Fries Rearrangement: The ester product can rearrange in the presence of a Lewis acid catalyst to form hydroxy aryl ketones.[1][2] This is a common side reaction for phenolic esters. | Control reaction conditions: The Fries rearrangement is often promoted by Lewis acids and can be temperature-dependent.[1][2] If a Lewis acid is not part of the intended synthesis, ensure all reagents and glassware are free from acidic contaminants. Temperature control is also crucial; running the reaction at a lower temperature may disfavor the rearrangement. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most significant side reaction is the Fries rearrangement.[1][2] This is an intramolecular reaction where the 4-methylbenzoyl group migrates from the phenolic oxygen to the aromatic ring of the 2-acetylphenyl group, forming ortho- and para-hydroxyarylketone isomers relative to the ester group. The reaction is often catalyzed by Lewis acids and can be influenced by temperature.[1][3]
Q2: How can I minimize the Fries rearrangement?
A2: To minimize the Fries rearrangement, it is crucial to avoid Lewis acid catalysts if they are not essential for the esterification. Ensure all glassware is clean and free of any acidic residue. Running the reaction at lower temperatures can also help, as higher temperatures tend to favor the rearrangement, particularly the ortho product.[1]
Q3: What analytical techniques are best for monitoring the reaction and characterizing the product and byproducts?
A3: Thin Layer Chromatography (TLC) is excellent for monitoring the progress of the reaction. For characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for determining the structure of the desired product and identifying any side products. Mass Spectrometry (MS) will confirm the molecular weight of the compounds. Infrared (IR) spectroscopy can confirm the presence of the ester carbonyl group and the ketone carbonyl group.
Q4: My product is an oil and won't crystallize. What should I do?
A4: If your product is an oil, first ensure it is pure by TLC. If impurities are present, purify by column chromatography. If the purified product is still an oil, you can try the following to induce crystallization:
-
Scratch the inside of the flask with a glass rod at the air-solvent interface.
-
Add a seed crystal of the product if you have one.
-
Cool the solution in an ice bath or refrigerator.
-
Try dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent dropwise until turbidity persists, then cool. If it remains an oil, it may be that the pure product is not a solid at room temperature.
Q5: What is a suitable solvent system for column chromatography?
A5: A good starting point for a solvent system for column chromatography would be a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate. You can determine the optimal ratio by running TLC with different solvent mixtures. The goal is to have the product spot with an Rf value between 0.2 and 0.4 for good separation.
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure for the esterification of 2-hydroxyacetophenone with 4-methylbenzoyl chloride.
Materials:
-
2-hydroxyacetophenone
-
4-methylbenzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-hydroxyacetophenone (1.0 eq) in anhydrous dichloromethane.
-
Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of 4-methylbenzoyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred mixture via a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or methanol).
Visualizations
Reaction Scheme and Potential Side Reactions
References
Technical Support Center: Purification of 2-acetylphenyl 4-methylbenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-acetylphenyl 4-methylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
Pure this compound is expected to be a solid at room temperature. While specific data for this compound is limited, closely related compounds such as 2-acetylphenyl benzoate are described as yellow liquids, suggesting that the melting point of the target compound may be low.[1] It is crucial to ensure the complete removal of solvents, as residual solvents can result in an oily or semi-solid product.
Q2: What are the most common impurities found in crude this compound?
Common impurities include:
-
Unreacted starting materials: 2-hydroxyacetophenone and 4-methylbenzoic acid (or 4-methylbenzoyl chloride).
-
Side products: Products from the Fries rearrangement, such as ortho- and para-hydroxyaryl ketones.[2][3]
-
Hydrolysis product: Hydrolysis of the ester back to 2-hydroxyacetophenone and 4-methylbenzoic acid can occur if water is present during workup or purification.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the purification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): A sensitive technique for quantifying the purity of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify impurities.
Q4: Can the Fries rearrangement be a significant issue during the synthesis and purification of this compound?
Yes, the Fries rearrangement is a potential side reaction for phenolic esters, catalyzed by Lewis acids and high temperatures.[2][3] This reaction can lead to the formation of isomeric hydroxyaryl ketone impurities, which can be challenging to separate from the desired product. To minimize this, it is advisable to avoid strong Lewis acids and excessive heat during synthesis and purification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | 1. Incomplete reaction. 2. Loss of product during extraction and washing steps. 3. Product co-eluting with impurities during column chromatography. 4. Hydrolysis of the ester during workup. | 1. Monitor the reaction by TLC to ensure completion. 2. Minimize the number of extraction and washing steps. Ensure the pH of the aqueous washes is controlled to prevent hydrolysis. 3. Optimize the solvent system for column chromatography to achieve better separation. Use a gradient elution if necessary. 4. Use anhydrous conditions during the reaction and workup. |
| Presence of Starting Materials in the Final Product | 1. Incomplete reaction. 2. Inefficient extraction to remove unreacted starting materials. | 1. Ensure the reaction goes to completion by monitoring with TLC. 2. Wash the organic layer with a dilute base (e.g., 5% NaHCO₃ solution) to remove unreacted 4-methylbenzoic acid and a dilute acid (e.g., 1M HCl) followed by brine to remove unreacted 2-hydroxyacetophenone. |
| Oily Product Instead of a Solid | 1. Presence of residual solvent. 2. The product may have a low melting point. 3. Presence of impurities that depress the melting point. | 1. Dry the product under high vacuum for an extended period. 2. Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. 3. Purify the product further by column chromatography or recrystallization. |
| Multiple Spots on TLC After Purification | 1. Inadequate separation during column chromatography. 2. Decomposition of the product on the silica gel. 3. Fries rearrangement products. | 1. Optimize the mobile phase for TLC to get better separation and apply this to the column. Consider using a different stationary phase (e.g., alumina). 2. Deactivate the silica gel by adding a small amount of triethylamine to the eluent. 3. Use milder purification conditions (e.g., lower temperatures). |
Data Presentation
| Compound | Purification Method | Eluent System | Yield | Reference |
| 2-Acetylphenyl benzoate | Silica gel chromatography | Hexane/Ethyl acetate (10:1) | 70% | [1] |
| 2-Acetylphenyl 2-methylbenzoate | Silica gel chromatography | Hexane/Ethyl acetate (8:1) | 68% | [1] |
| 2-Acetylphenyl 4-methoxybenzoate | Silica gel chromatography | Hexane/Ethyl acetate (2:1) | 65% | [1] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is based on a general procedure for the purification of similar 2-acetylphenyl esters.[1]
-
Preparation of the Column:
-
Use a glass column with a diameter appropriate for the amount of crude product (a slurry packing method is recommended).
-
Prepare a slurry of silica gel (100-200 mesh) in the initial elution solvent (e.g., Hexane/Ethyl acetate 95:5).
-
Pour the slurry into the column and allow the silica gel to pack under gravity, then gently apply pressure to obtain a well-packed column.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of dichloromethane (DCM) or the elution solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.
-
-
Elution:
-
Start with a non-polar eluent system, such as a mixture of hexane and ethyl acetate (e.g., 95:5).
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., 90:10, 85:15, etc.).
-
Monitor the elution of the product and impurities using TLC.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Choose a solvent or a solvent pair in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Good starting points for aromatic esters are ethanol, isopropanol, or solvent pairs like ethanol/water, hexane/ethyl acetate, or toluene/hexane.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
References
optimizing reaction conditions for the Baker-Venkataraman rearrangement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Baker-Venkataraman rearrangement.
Troubleshooting Guide
This guide addresses common issues encountered during the Baker-Venkataraman rearrangement.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Presence of Water | The reaction is highly sensitive to moisture, which can quench the base and hydrolyze the ester starting material or the 1,3-diketone product.[1] Ensure all glassware is oven-dried, and use anhydrous solvents. |
| Incorrect Base | The choice of base is critical. Strong bases are typically required to generate the enolate.[1] Consider using potassium tert-butoxide, sodium hydride (NaH), or potassium hydroxide (KOH).[1] The optimal base may vary depending on the substrate. |
| Insufficient Base | At least one equivalent of base is required to deprotonate the α-hydrogen of the ketone. An excess of the base is often used to drive the reaction to completion. |
| Low Reaction Temperature | While some highly reactive substrates can react at room temperature, many require heating to reflux to proceed at a reasonable rate.[1] The required temperature depends on the reactivity of the substrate and the strength of the base.[1] |
| Poor Substrate Reactivity | The starting o-acyloxyaryl ketone must possess an α-hydrogen for the enolate to form.[1] Electron-withdrawing groups on the aromatic ring can affect the acidity of the α-hydrogen and the overall reaction rate. |
| Steric Hindrance | Bulky substituents on the acyl group or near the reaction center can hinder the intramolecular cyclization, leading to lower yields. |
Issue 2: Formation of Side Products
| Side Product | Formation Mechanism | Prevention/Minimization |
| Hydrolyzed Starting Material | Presence of water in the reaction mixture leads to the hydrolysis of the ester.[1] | Ensure strictly anhydrous conditions. |
| Cyclized Products (e.g., Chromones, Flavones) | The 1,3-diketone product can sometimes cyclize under the reaction or workup conditions, especially in the presence of acid.[2] | Careful control of the workup pH is crucial. Quench the reaction with a dilute acid, avoiding strong acids if the diketone is the desired product.[1] |
| Intermolecular Claisen Condensation | If the enolate reacts with another molecule of the starting material instead of intramolecularly. | This is less common due to the proximity of the reacting groups in the Baker-Venkataraman rearrangement. Maintaining a relatively dilute reaction concentration can favor the intramolecular pathway. |
Issue 3: Difficult Product Purification
| Problem | Suggested Solution |
| Product is an oil or difficult to crystallize | The 1,3-diketone products often exist as a mixture of keto and enol tautomers.[1] Try different crystallization solvents or solvent mixtures. Column chromatography on silica gel can also be an effective purification method. |
| Separation from starting material | If the reaction has not gone to completion, separating the product from the starting material can be challenging due to similar polarities. Optimize the reaction conditions to drive the reaction to completion. A carefully chosen solvent system for chromatography is essential. |
| Removal of the base | During the aqueous workup, ensure the base is fully neutralized and extracted into the aqueous layer. Washing the organic layer with brine can help remove residual salts. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Baker-Venkataraman rearrangement?
The reaction proceeds through a base-mediated intramolecular acyl transfer. A base abstracts an α-hydrogen from the ketone to form an enolate. This enolate then attacks the carbonyl carbon of the adjacent ester group in an intramolecular fashion. The resulting tetrahedral intermediate collapses to form the more stable phenoxide, which upon acidic workup, gives the final 1,3-diketone product.[2]
Q2: Which bases are most effective for this rearrangement?
Strong bases are generally required. The choice of base can significantly impact the reaction's success and yield. Commonly used bases include:
-
Potassium hydroxide (KOH)[1]
-
Potassium tert-butoxide (t-BuOK)[1]
-
Sodium hydride (NaH)[1]
-
Potassium hydride (KH)[1]
-
Metallic sodium[1]
-
Pyridine[1]
The optimal base is substrate-dependent and may require empirical optimization.
Q3: What solvents are recommended for the Baker-Venkataraman rearrangement?
Anhydrous aprotic solvents are essential to prevent hydrolysis of the starting material and product, as well as to avoid quenching the base.[1] Suitable solvents include:
Q4: What is a typical reaction temperature and time?
The reaction temperature can range from room temperature for highly reactive substrates to reflux for less reactive systems.[1] Reaction times can vary from a few hours to overnight. Monitoring the reaction by thin-layer chromatography (TLC) is recommended to determine the optimal reaction time.
Q5: My starting material does not have an α-hydrogen. Will the reaction still work?
No, the presence of an α-hydrogen on the ketone portion of the o-acyloxyaryl ketone is a prerequisite for the Baker-Venkataraman rearrangement as it is necessary for the formation of the key enolate intermediate.[1]
Data Presentation
Table 1: Common Bases and Solvents for the Baker-Venkataraman Rearrangement
| Base | Common Solvents | Typical Temperature | Notes |
| Potassium Hydroxide (KOH) | Pyridine, Acetone | Reflux | A common and cost-effective choice. |
| Potassium tert-butoxide (t-BuOK) | DMSO, THF | Room Temperature to Reflux | A strong, non-nucleophilic base, often effective at lower temperatures. |
| Sodium Hydride (NaH) | THF, Toluene | Room Temperature to Reflux | A strong base that requires careful handling due to its reactivity with water. |
| Potassium Hydride (KH) | THF, Toluene | Room Temperature to Reflux | Similar to NaH but can be more reactive. |
Note: The optimal conditions are substrate-dependent and require experimental optimization.
Experimental Protocols
Detailed Methodology for the Synthesis of Flavone via Baker-Venkataraman Rearrangement
This is a two-step process starting from o-hydroxyacetophenone.
Step 1: Synthesis of o-Benzoyloxyacetophenone
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-hydroxyacetophenone, benzoyl chloride, and dry pyridine.
-
The reaction is exothermic and will warm up spontaneously. Stir the mixture for approximately 20 minutes.
-
Pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid with vigorous stirring.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid product first with cold methanol and then with water.
-
Recrystallize the crude product from methanol to obtain pure o-benzoyloxyacetophenone.
Step 2: Baker-Venkataraman Rearrangement to o-Hydroxydibenzoylmethane
-
In a flask, dissolve the o-benzoyloxyacetophenone from Step 1 in pyridine.
-
Heat the mixture to 50 °C with constant stirring.
-
Quickly pulverize potassium hydroxide (KOH) in a pre-heated mortar and add it to the reaction mixture.
-
Stir for about 15 minutes, during which the yellow potassium salt of the product should precipitate.
-
Cool the mixture to room temperature and add a 10% acetic acid solution with stirring to neutralize the base and precipitate the product.
-
Collect the light yellow product, o-hydroxydibenzoylmethane, by vacuum filtration. This product is often used in the next step without further purification.
Mandatory Visualizations
Caption: Mechanism of the Baker-Venkataraman Rearrangement.
Caption: General Experimental Workflow for the Baker-Venkataraman Rearrangement.
References
troubleshooting low yields in the esterification of 2-hydroxyacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the esterification of 2-hydroxyacetophenone.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield in the esterification of 2-hydroxyacetophenone using a standard acid-catalyzed method (Fischer Esterification). What are the possible reasons?
A1: Low yields in the Fischer esterification of 2-hydroxyacetophenone are common and can be attributed to several factors:
-
Reaction Equilibrium: The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials, thus lowering the yield of the ester.
-
Fries Rearrangement: Phenolic esters, such as the product of this reaction, can undergo a Fries rearrangement in the presence of strong acids (Lewis or Brønsted acids) and heat. This side reaction converts your desired ester into ortho- and para-hydroxyaryl ketones, which are isomers of the starting material, significantly reducing the isolated yield of the ester.[1][2][3][4][5]
-
Steric Hindrance: The acetyl group at the ortho position of the hydroxyl group can sterically hinder the approach of the carboxylic acid, slowing down the reaction rate.
-
Deactivation of the Phenol: The acetyl group is an electron-withdrawing group, which reduces the nucleophilicity of the phenolic hydroxyl group, making it less reactive compared to simple phenols.[6][7]
Q2: What are the recommended alternative methods to Fischer esterification for 2-hydroxyacetophenone to improve the yield?
A2: To circumvent the issues with acid-catalyzed methods, several alternative esterification procedures are recommended:
-
Reaction with Acyl Chlorides or Acid Anhydrides in the presence of a Base: This is a highly effective method. Using an acyl chloride or acid anhydride with a base like pyridine or triethylamine (TEA) is generally a fast and irreversible reaction. The base neutralizes the HCl or carboxylic acid byproduct, preventing the Fries rearrangement and driving the reaction to completion.[8][9][10] The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can further accelerate the reaction.
-
Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) with a catalytic amount of DMAP. It is a very mild and efficient method, particularly suitable for sterically hindered alcohols and phenols, and avoids harsh acidic or basic conditions.[3][11][12][13]
-
Mitsunobu Reaction: This reaction allows for the esterification of alcohols under mild, neutral conditions using triphenylphosphine (PPh3) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). It is known for its high yields and stereospecificity (inversion of configuration for chiral alcohols), though it is less commonly used for phenols due to the pKa requirements of the nucleophile (the carboxylic acid).[8][10][14][15][16]
Q3: I observe the formation of byproducts that have similar TLC retention factors to my starting material. What could these be?
A3: The most likely byproducts are the ortho- and para-isomers of 2-hydroxyacetophenone formed via the Fries rearrangement of your ester product.[1][2][9][17][18][19][20] This is especially probable if you are using acidic conditions and/or high temperatures. To confirm this, you can analyze the crude reaction mixture by techniques like 1H NMR or LC-MS.
Q4: Can the ketone functional group in 2-hydroxyacetophenone interfere with the esterification reaction?
A4: Under most standard esterification conditions (acid- or base-catalyzed), the ketone group is generally unreactive. However, under strongly basic conditions or in the presence of certain reagents, side reactions at the ketone, such as aldol condensation, could potentially occur, although this is less common. If you suspect ketone interference, you can protect the ketone as a ketal (e.g., using ethylene glycol and an acid catalyst) before performing the esterification, followed by deprotection.[21][22]
Troubleshooting Guide
This guide addresses specific issues encountered during the esterification of 2-hydroxyacetophenone.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficiently reactive acylating agent: Phenols are less nucleophilic than aliphatic alcohols.[6][7] 2. Steric hindrance: The ortho-acetyl group hinders the reaction. 3. Reaction conditions too mild: For less reactive acylating agents. 4. Decomposition of reagents: Moisture sensitivity of acyl chlorides or anhydrides. | 1. Switch to a more reactive acylating agent: Use an acyl chloride or acid anhydride instead of a carboxylic acid. 2. Use a catalyst: Add a catalytic amount of DMAP to base-catalyzed reactions. 3. Increase reaction temperature: Monitor carefully to avoid the Fries rearrangement. 4. Ensure anhydrous conditions: Use freshly distilled solvents and reagents. |
| Presence of Multiple Spots on TLC (including starting material) | 1. Incomplete reaction: The reaction has not gone to completion. 2. Fries Rearrangement: The ester product is rearranging to isomeric hydroxy ketones.[1][2][9][17][18][19][20] 3. Hydrolysis of the ester: The product is hydrolyzing back to the starting material.[13][19][23][24][25] | 1. Increase reaction time or temperature (cautiously). 2. Avoid acidic conditions and high temperatures. Switch to a milder, base-catalyzed method or a Steglich/Mitsunobu esterification. 3. Ensure anhydrous workup conditions. Use a non-aqueous workup if possible. For base-catalyzed reactions, ensure all the acid byproduct is neutralized. |
| Difficulty in Product Purification | 1. Similar polarity of product and byproducts: Fries rearrangement products can be difficult to separate from the starting material. 2. Unreacted starting material: Due to incomplete reaction. | 1. Optimize reaction conditions to minimize byproduct formation. 2. Use column chromatography with a carefully selected solvent system. Consider using a gradient elution. 3. Recrystallization may be an effective purification method if a suitable solvent is found. |
Data Presentation: Comparison of Esterification Methods
The following table summarizes reported yields for the synthesis of esters of 2-hydroxyacetophenone and related compounds under different conditions.
| Ester Product | Esterification Method | Acylating Agent | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Reference |
| 2-Acetylphenyl benzoate | Direct Esterification | Benzoic Acid | H₂SO₄ or P₂O₅ | - | Reflux | - | ~78 | [14] |
| 2-Acetylphenyl benzoate | Zirconocene triflate catalysis | Benzoic Anhydride | Zirconocene triflate | tert-Amyl alcohol | - | - | 78 | [14] |
| 2-Acetyl-4-methylphenyl benzoate | Base-catalyzed | Benzoyl chloride | Pyridine | - | 70°C | 10 min | 91 | [8] |
| 2-Acetylphenyl isonicotinate/chloroisonicotinate | Base-catalyzed | Isonicotinoyl chloride or 2-chloroisonicotinoyl chloride | Pyridine | - | 0°C to rt | 2 h | - | [9] |
Experimental Protocols
Protocol 1: Base-Catalyzed Esterification with Acyl Chloride (High Yield)
This protocol is adapted from the synthesis of 2-Acetyl-4-Methylphenyl Benzoate and is expected to give high yields for the esterification of 2-hydroxyacetophenone.[8]
-
Dissolve 2-hydroxyacetophenone (1 equivalent) in pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the acyl chloride (e.g., benzoyl chloride, 1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. For less reactive acyl chlorides, gentle heating (e.g., to 70°C) may be necessary.[8]
-
Quench the reaction by pouring it into a cold, dilute HCl solution to neutralize the pyridine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 2: Steglich Esterification (Mild Conditions)
This is a general protocol for the Steglich esterification, which is suitable for 2-hydroxyacetophenone to avoid harsh conditions.
-
Dissolve 2-hydroxyacetophenone (1 equivalent), the carboxylic acid (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0°C.
-
Add a solution of DCC or DIC (1.2 equivalents) in the same solvent dropwise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Filter off the precipitated dicyclohexylurea (DCU) or diisopropylurea.
-
Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the product by column chromatography.
Visualizations
Troubleshooting Workflow for Low Esterification Yield
Caption: A flowchart for troubleshooting low yields in the esterification of 2-hydroxyacetophenone.
Reaction Pathways: Esterification vs. Fries Rearrangement
Caption: Competing reaction pathways in the synthesis of 2-acetylphenyl esters.
References
- 1. researchgate.net [researchgate.net]
- 2. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 6. Khan Academy [khanacademy.org]
- 7. m.youtube.com [m.youtube.com]
- 8. 2-Acetyl-4-Methylphenyl Benzoate synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. chegg.com [chegg.com]
- 11. CN101824323B - Preparation of sterically hindered hydroxyphenylcarboxylic acid esters - Google Patents [patents.google.com]
- 12. CN105130781A - Preparation method of 2-hydroxyacetophenone - Google Patents [patents.google.com]
- 13. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. Buy 2-Acetylphenyl benzoate | 4010-33-7 [smolecule.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2-Acetylphenyl benzoate | 4010-33-7 | Benchchem [benchchem.com]
- 18. CN109534990B - Method for preparing hindered phenol antioxidant by composite catalyst - Google Patents [patents.google.com]
- 19. jk-sci.com [jk-sci.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 22. researchgate.net [researchgate.net]
- 23. web.iitd.ac.in [web.iitd.ac.in]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. m.youtube.com [m.youtube.com]
stability issues of 2-acetylphenyl 4-methylbenzoate under different conditions
This technical support center provides guidance on the stability of 2-acetylphenyl 4-methylbenzoate for researchers, scientists, and drug development professionals. The information is compiled from established chemical principles and data from structurally similar aromatic esters, offering a predictive overview to guide experimental design.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and experimentation of this compound.
| I am observing degradation of my compound in solution. What could be the cause? | The most likely cause of degradation is hydrolysis of the ester bond. This reaction is significantly influenced by the pH of the solution. Phenyl esters are susceptible to both acid- and base-catalyzed hydrolysis.[1][2][3][4] The rate of hydrolysis generally increases at pH values deviating from a slightly acidic to neutral range (around pH 2-5).[1] | | My compound appears to be degrading even at neutral pH. Why is this happening? | While the rate of hydrolysis is often at a minimum near pH 2, it can still occur at a noticeable rate at neutral pH, especially with elevated temperatures.[1] Additionally, if your solution contains enzymes, such as esterases, this can lead to rapid enzymatic degradation.[5] | | I am seeing unexpected peaks in my chromatogram after storing the compound. What are they? | These are likely the hydrolysis products: 2-hydroxyacetophenone and 4-methylbenzoic acid. To confirm, you can run standards of these compounds. | | Is the compound sensitive to temperature? | Yes, aromatic esters can undergo thermal degradation at elevated temperatures.[6][7][8] While the onset of significant thermal decomposition for many aromatic esters is well above typical experimental conditions (often >150°C), prolonged exposure to moderate heat can accelerate hydrolysis.[6] | | Can light affect the stability of this compound? | Yes, compounds with benzoyl groups can be susceptible to photodegradation.[9][10][11] Exposure to UV light may lead to the formation of various photoproducts. It is advisable to protect solutions of the compound from light. | | I used an alcohol-based solvent and am seeing a new, unexpected product. What happened? | You may be observing transesterification, especially if your solution is acidic or basic. The alcohol in your solvent can react with the ester, replacing the 2-acetylphenyl group and forming a new ester. It is recommended to use aprotic solvents if this is a concern.[12] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway is the hydrolysis of the ester bond, which yields 2-hydroxyacetophenone and 4-methylbenzoic acid. This reaction can be catalyzed by acid, base, or enzymes (esterases).[1][4][5]
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly pH-dependent. The rate of hydrolysis is typically slowest in the acidic range (around pH 2) and increases significantly in neutral to basic conditions.[1]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, it is recommended to store this compound as a solid in a cool, dark, and dry place. Solutions should be prepared fresh. If storage of a solution is necessary, it should be kept at a low temperature (2-8°C), protected from light, and ideally buffered at a slightly acidic pH.
Q4: Is this compound susceptible to enzymatic degradation?
A4: Yes, phenyl benzoates can be hydrolyzed by esterases.[5] If working with biological matrices that may contain these enzymes, degradation can be a significant issue.
Q5: How can I monitor the stability of this compound in my experiments?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[13][14][15][16][17] This method should be able to separate the parent compound from its potential degradation products (2-hydroxyacetophenone and 4-methylbenzoic acid).
Experimental Protocols
Protocol 1: pH-Dependent Stability Assessment
This protocol outlines a general procedure for evaluating the stability of this compound at different pH values.
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Buffer Preparation : Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12).
-
Stock Solution : Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation : In separate vials, add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. The final concentration of the organic solvent should be kept low (e.g., <5%) to minimize its effect on the reaction.
-
Incubation : Incubate the samples at a controlled temperature (e.g., 37°C or 50°C).
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Time Points : At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching : Quench the reaction by adding an equal volume of a suitable solvent (e.g., mobile phase) and/or adjusting the pH to a more stable range if necessary.
-
Analysis : Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.
-
Data Analysis : Plot the concentration of the compound versus time for each pH and determine the degradation rate constant and half-life.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to monitor the stability of this compound.
-
Forced Degradation Studies : To ensure the method is "stability-indicating," perform forced degradation studies.[16][17] Expose the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions to generate degradation products.
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Acidic : 0.1 M HCl at 60°C
-
Basic : 0.1 M NaOH at 60°C
-
Oxidative : 3% H₂O₂ at room temperature
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Thermal : Solid compound at 105°C
-
Photolytic : Solution exposed to UV light
-
-
Chromatographic Conditions (Initial) :
-
Column : C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase : A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate : 1.0 mL/min
-
Detection : UV at a wavelength determined by the UV spectrum of the compound.
-
Temperature : 30°C
-
-
Method Optimization : Inject the stressed samples and optimize the chromatographic conditions (e.g., gradient, pH of the mobile phase) to achieve adequate separation between the parent peak and all degradation product peaks.[13]
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Method Validation : Once optimized, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[14]
Visualizations
Caption: Primary hydrolysis pathway of this compound.
Caption: Experimental workflow for conducting stability studies.
Caption: Logical steps for troubleshooting stability issues.
References
- 1. Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Biodegradation of phenylbenzoate and some of its derivatives by Scedosporium apiospermum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. organic oxidation - Thermal decomposition of ester - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Benzil Photoperoxidations in Polymer Films and Crosslinking by the Resultant Benzoyl Peroxides in Polystyrene and Other Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. rjpn.org [rjpn.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. kinampark.com [kinampark.com]
- 17. researchgate.net [researchgate.net]
avoiding byproduct formation in the synthesis of benzoate esters
Welcome to the technical support center for the synthesis of benzoate esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their esterification reactions, with a focus on minimizing byproduct formation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of benzoate esters.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Benzoate Ester | Incomplete reaction: The esterification reaction may not have reached completion. | Increase reaction time or temperature. For equilibrium-driven reactions like Fischer esterification, use a large excess of the alcohol or remove water as it forms (e.g., using a Dean-Stark apparatus).[1][2][3] |
| Reversibility of the reaction: Fischer esterification is a reversible process.[1][2] | Drive the equilibrium towards the product side. This can be achieved by using an excess of one reactant (usually the alcohol) or by removing water from the reaction mixture.[1][2] | |
| Steric hindrance: Bulky groups on the benzoic acid or the alcohol can slow down the reaction rate. | Consider alternative esterification methods. The Yamaguchi[4][5][6] or Steglich[7][8] esterifications are often more suitable for sterically hindered substrates. | |
| Presence of Unreacted Benzoic Acid | Insufficient reaction time or catalyst activity. | Increase reaction time or catalyst loading. Ensure the catalyst is active and not poisoned. |
| Inefficient purification: The workup procedure may not be effectively removing the acidic starting material. | Perform a thorough aqueous workup. Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO3) to remove unreacted benzoic acid.[9] Be cautious of emulsion formation. | |
| Formation of N-acylurea Byproduct (Steglich Esterification) | Slow reaction of the alcohol with the O-acylisourea intermediate. | Add a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP acts as an acyl transfer catalyst, accelerating the desired ester formation and minimizing the formation of the N-acylurea byproduct.[7] |
| Formation of Triphenylphosphine Oxide and Reduced Azodicarboxylate Byproducts (Mitsunobu Reaction) | These are inherent byproducts of the Mitsunobu reaction. [10] | Purify the product using column chromatography. These byproducts are generally more polar than the desired ester and can be separated on silica gel. |
| The nucleophile (benzoic acid) is not acidic enough. | Ensure the pKa of the benzoic acid derivative is appropriate for the Mitsunobu reaction (generally < 13). [10] | |
| Formation of Symmetric Anhydrides (Yamaguchi Esterification) | This can occur, especially with aliphatic carboxylic acids. [5][11] | This is often a productive intermediate. The symmetric anhydride is highly reactive towards the alcohol in the presence of DMAP, leading to the desired ester.[11] |
| Hydrolysis of the Ester Product | Presence of water during workup or purification, especially under acidic or basic conditions. [12][13] | Ensure all workup and purification steps are performed under anhydrous conditions where possible. Use dried solvents and glassware. Neutralize any acidic or basic conditions before prolonged storage or heating. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing benzoate esters and what are its main drawbacks in terms of byproducts?
The Fischer-Speier esterification is a widely used method due to its simplicity and the use of inexpensive reagents.[2] It involves the reaction of a benzoic acid with an alcohol in the presence of an acid catalyst, typically sulfuric acid.[1][14] The primary byproduct is water.[14][15] However, the main drawback is that the reaction is an equilibrium process, which can lead to incomplete conversion and the presence of unreacted starting materials in the final product.[1][2] To drive the reaction to completion, a large excess of the alcohol is often used, or water must be removed as it is formed.[1]
Q2: I am working with a sterically hindered alcohol. Which esterification method would you recommend to minimize byproduct formation?
For sterically hindered substrates, the Yamaguchi esterification [4][6] or the Steglich esterification [7] are excellent choices.
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Yamaguchi Esterification: This method uses 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a mixed anhydride with the benzoic acid. This anhydride then reacts with the alcohol in the presence of DMAP to form the ester.[4][5][6] It is particularly useful for the synthesis of highly functionalized and macrocyclic esters.[6]
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Steglich Esterification: This method utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC), and a catalytic amount of DMAP.[7][8] It is a mild method that is well-suited for acid-sensitive substrates and the formation of esters from tertiary alcohols.[7] A key byproduct to be aware of is the N-acylurea, but its formation can be suppressed by the addition of DMAP.[7]
Q3: How can I avoid the formation of N-acylurea in my Steglich esterification?
The formation of N-acylurea is a common side reaction in Steglich esterification, arising from the rearrangement of the O-acylisourea intermediate.[7] The most effective way to prevent this is to add a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP is a more potent nucleophile than the alcohol and reacts with the O-acylisourea to form a highly reactive acylpyridinium intermediate. This intermediate then rapidly reacts with the alcohol to form the desired ester, outcompeting the rearrangement to the N-acylurea.[7]
Q4: What are the main byproducts of the Mitsunobu reaction and how can I remove them?
The Mitsunobu reaction, which uses triphenylphosphine (PPh3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD), is known for producing two major byproducts: triphenylphosphine oxide (TPPO) and the reduced form of the azodicarboxylate (e.g., diethyl hydrazinedicarboxylate).[10] These byproducts can often complicate purification. The most common method for their removal is column chromatography on silica gel. Both TPPO and the reduced azodicarboxylate are typically more polar than the target benzoate ester and will elute more slowly.
Q5: Is it possible to synthesize benzoate esters without the formation of water as a byproduct?
Yes, several methods avoid the formation of water. These are particularly useful when dealing with water-sensitive substrates.
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Acyl Chloride Method: Reacting benzoyl chloride with an alcohol is an effective and irreversible method for forming benzoate esters.[16] This reaction is often performed in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct.[16]
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Mitsunobu Reaction: As discussed above, the Mitsunobu reaction does not produce water.[10]
-
Yamaguchi Esterification: This method also proceeds without the formation of water.[4][5][6]
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Transesterification: This method involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst.[12][17] While not a direct synthesis from benzoic acid, it can be a useful strategy if a suitable starting ester is available. Studies have shown that transesterification can lead to high conversions with minimal byproduct formation.[18][19][20]
Experimental Protocols
Fischer-Speier Esterification of Benzoic Acid with Methanol
This protocol describes the synthesis of methyl benzoate.
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Reaction Setup: In a round-bottom flask, combine benzoic acid (1.0 eq), methanol (10 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).[21][22]
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Reflux: Heat the reaction mixture to reflux for 2-4 hours.[21] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane.
-
Purification: Transfer the organic solution to a separatory funnel and wash sequentially with water, a saturated solution of sodium bicarbonate (to remove unreacted benzoic acid), and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl benzoate.[21] The product can be further purified by distillation.[21]
Steglich Esterification with DCC and DMAP
This protocol is suitable for a wide range of alcohols, including those that are sterically hindered or acid-sensitive.
-
Reaction Setup: In a round-bottom flask, dissolve the benzoic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous solvent such as dichloromethane.
-
Addition of DCC: Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.1 eq) in dichloromethane dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates that the reaction is proceeding.
-
Workup and Purification: Filter off the DCU precipitate and wash it with a small amount of cold dichloromethane. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to remove any remaining DCU and other impurities.
Yamaguchi Esterification
This method is particularly effective for sterically demanding substrates.[4][6]
-
Formation of the Mixed Anhydride: In a round-bottom flask under an inert atmosphere, dissolve the benzoic acid (1.0 eq) in anhydrous THF. Add triethylamine (1.1 eq) and cool the mixture to 0 °C. Add 2,4,6-trichlorobenzoyl chloride (1.05 eq) dropwise and stir the mixture at room temperature for 1-2 hours.
-
Esterification: In a separate flask, dissolve the alcohol (1.5 eq) and DMAP (3.0 eq) in anhydrous toluene. Add the previously prepared mixed anhydride solution to this flask and stir at room temperature for 12-24 hours.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualizations
Troubleshooting Workflow for Benzoate Ester Synthesis
Caption: A workflow for troubleshooting common issues in benzoate ester synthesis.
Byproduct Formation in Steglich Esterification
Caption: The role of DMAP in minimizing N-acylurea byproduct formation.
Decision Tree for Selecting an Esterification Method
Caption: A decision tree to aid in selecting the appropriate esterification method.
Quantitative Data Summary
| Method | Typical Yield | Reaction Conditions | Common Byproducts | Key Advantages |
| Fischer-Speier Esterification | 60-95%[1] | Acid catalyst (e.g., H2SO4), reflux temperature, excess alcohol or water removal.[1][2][14] | Water, unreacted starting materials.[14][15] | Inexpensive reagents, simple procedure.[1] |
| Steglich Esterification | 70-95% | DCC, cat. DMAP, room temperature.[7][8] | Dicyclohexylurea (DCU), N-acylurea (minimized by DMAP).[7] | Mild conditions, suitable for acid-sensitive and sterically hindered substrates.[7] |
| Yamaguchi Esterification | 75-95%[4] | 2,4,6-trichlorobenzoyl chloride, Et3N, DMAP, room temperature.[4][5][6] | 2,4,6-trichlorobenzoic acid, triethylammonium chloride. | High yields for sterically hindered substrates, mild conditions.[4][6] |
| Mitsunobu Reaction | 60-90%[23] | PPh3, DEAD or DIAD, 0 °C to room temperature.[10] | Triphenylphosphine oxide, reduced azodicarboxylate.[10] | Inversion of stereochemistry at the alcohol center.[10][24][25] |
| Acyl Chloride Method | >90% | Pyridine or other base, 0 °C to room temperature.[16] | HCl (neutralized by base).[16] | Irreversible, high yielding.[16] |
| Transesterification | 80-100%[18][19] | Acid or base catalyst, often requires removal of the alcohol byproduct.[12][17] | The alcohol from the starting ester. | Can be very high yielding with minimal byproducts under optimized conditions.[18][19][20] |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. US6235924B1 - Continuous process for preparing benzoic acid esters - Google Patents [patents.google.com]
- 4. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yamaguchi Esterification [organic-chemistry.org]
- 6. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. differencebetween.com [differencebetween.com]
- 9. researchgate.net [researchgate.net]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. monash.edu [monash.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. personal.tcu.edu [personal.tcu.edu]
- 22. m.youtube.com [m.youtube.com]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. Mitsunobu Reaction [organic-chemistry.org]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
purification of 2-acetylphenyl 4-methylbenzoate from unreacted starting materials
This guide provides troubleshooting advice and detailed protocols for the purification of 2-acetylphenyl 4-methylbenzoate from unreacted starting materials and byproducts. It is intended for researchers, scientists, and drug development professionals familiar with standard laboratory techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture for this compound?
The primary impurities are typically unreacted starting materials and their derivatives. The synthesis involves the esterification of 2-hydroxyacetophenone with 4-methylbenzoyl chloride (or 4-methylbenzoic acid). Therefore, you can expect:
-
Unreacted 2-hydroxyacetophenone: A phenolic compound, which is acidic.
-
4-methylbenzoic acid: Formed from the hydrolysis of unreacted 4-methylbenzoyl chloride during the reaction or aqueous workup. This is a carboxylic acid.
-
Catalyst: If a basic catalyst like pyridine or triethylamine was used, it might be present.
-
Side-products: Depending on the reaction conditions, minor side products from self-condensation or other reactions could be present.
Q2: How can I easily remove the acidic impurities (2-hydroxyacetophenone and 4-methylbenzoic acid) from my crude product?
An excellent first purification step is a liquid-liquid extraction using a basic aqueous solution. Dissolve your crude product in an immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a mild base like 1M sodium bicarbonate (NaHCO₃) or 5-10% sodium hydroxide (NaOH) solution.[1] The acidic impurities will be deprotonated and move into the aqueous layer, leaving your desired ester in the organic layer.
Q3: My crude product is an oil and won't solidify. What should I do?
Oiling out can occur due to the presence of impurities that depress the melting point or residual solvent.
-
Remove Solvent: Ensure all reaction solvent is thoroughly removed, preferably using a rotary evaporator.
-
Initial Wash: Perform the basic aqueous wash described in Q2. This removes key impurities that often cause oiling.
-
Trituration: Try adding a non-polar solvent in which your product is poorly soluble, but the impurities are soluble (e.g., cold hexanes). Stir or sonicate the mixture. This can often induce crystallization of the product.
Q4: What is a good solvent or solvent system for recrystallizing this compound?
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For aryl esters, common choices include:
-
Single Solvent: Ethanol, isopropanol, or ethyl acetate.
-
Solvent/Anti-Solvent System: A common and effective method. Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate or dichloromethane), and then slowly add a non-polar "anti-solvent" (e.g., hexanes or petroleum ether) until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly. For a related compound, single crystals were obtained from an ethanolic solution.[2]
Q5: When is column chromatography a better choice than recrystallization?
Column chromatography is preferred when:
-
Recrystallization fails to yield a pure product or results in significant product loss.
-
The impurities have very similar solubility profiles to the desired product.
-
The impurities are non-crystalline oils that hinder the crystallization of the product.
-
Multiple impurities are present that cannot be removed by a simple acid-base wash. Silica gel column chromatography is a standard technique for mixtures that are difficult to separate by crystallization.[3]
Q6: What eluent system is recommended for purifying this compound via column chromatography?
A good starting point for esters on silica gel is a mixture of a non-polar and a moderately polar solvent. The polarity should be adjusted based on Thin Layer Chromatography (TLC) analysis to achieve a target Rf value for the product of ~0.3.
-
Recommended System: Hexanes/Ethyl Acetate. Start with a low polarity mixture (e.g., 95:5 or 90:10 Hexanes:Ethyl Acetate) and gradually increase the polarity of the eluent if the product does not move.
-
Alternative: Dichloromethane/Hexanes.
Q7: How do I identify which fractions from my column contain the pure product?
Use Thin Layer Chromatography (TLC). Spot a small amount from each collected fraction onto a TLC plate. Also spot your crude material and, if available, a pure standard of the product. Develop the plate in the same eluent system used for the column. Fractions that show a single spot corresponding to the Rf of the desired product can be combined.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Final Yield | 1. Incomplete reaction. 2. Product loss during aqueous washes. 3. Using too much solvent during recrystallization. 4. Inefficient separation on the column. | 1. Monitor reaction by TLC to ensure completion. 2. Avoid vigorous shaking that can form emulsions. Perform back-extraction of the aqueous layer with fresh organic solvent. 3. During recrystallization, use the minimum amount of hot solvent required to dissolve the solid. 4. Optimize the eluent system using TLC before running the column to ensure good separation between the product and impurities. |
| Product is Contaminated with 2-hydroxyacetophenone | Incomplete removal during the basic wash. The basic wash was not strong enough or performed enough times. | Repeat the liquid-liquid extraction, washing the organic layer with 1M NaOH. Perform at least two washes. Confirm removal by running a TLC of the organic layer. |
| "Oiling Out" During Recrystallization | 1. The solution is cooling too rapidly. 2. The solvent is too polar or non-polar for the compound. 3. Significant impurities are present, acting as a eutectic mixture. | 1. Insulate the flask to ensure slow cooling. Scratch the inside of the flask with a glass rod to induce nucleation. 2. Switch to a different solvent system (e.g., from single solvent to a solvent/anti-solvent pair). 3. Perform a preliminary purification by an acid-base wash or a quick filtration through a small plug of silica gel before attempting recrystallization. |
| Poor Separation on Column Chromatography | 1. The chosen eluent is too polar or not polar enough. 2. The column was overloaded with crude material. 3. The sample was not loaded onto the column in a concentrated band. 4. The silica gel was of poor quality or incorrect mesh size. | 1. Carefully select an eluent based on TLC analysis that gives a clear separation and an Rf of ~0.3 for the product. 2. Use an appropriate amount of silica gel relative to the sample (typically a 50:1 to 100:1 weight ratio of silica to crude material). 3. Dissolve the sample in a minimal amount of solvent (preferably the eluent) or adsorb it onto a small amount of silica ("dry loading") before adding it to the column. 4. Use flash-grade silica gel (e.g., 230-400 mesh). |
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Solubility |
| This compound | C₁₆H₁₄O₃ | 254.28 | Solid, (exact m.p. not widely reported) | Soluble in common organic solvents (EtOAc, DCM). |
| 2-hydroxyacetophenone | C₈H₈O₂ | 136.15 | 4 - 6 °C | Soluble in aqueous base. |
| 4-methylbenzoic acid | C₈H₈O₂ | 136.15 | 180 - 182 °C | Soluble in aqueous base. |
Experimental Protocols
Protocol 1: Initial Purification via Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of ethyl acetate for a 5g scale reaction).
-
Basic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M Sodium Bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently. Shake gently for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain and collect the lower aqueous layer.
-
Repeat: Repeat the basic wash (steps 2-3) one more time. To remove the more acidic phenol, a subsequent wash with 5% NaOH may be beneficial.[1]
-
Neutral Wash: Wash the organic layer with deionized water, followed by a wash with brine (saturated NaCl solution) to aid in drying.
-
Drying and Concentration: Drain the organic layer into a clean flask. Dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude, washed product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent system (e.g., Ethanol or Ethyl Acetate/Hexanes) based on small-scale solubility tests.
-
Dissolution: Place the crude, washed product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethyl acetate) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Solvent/Anti-Solvent: While the solution is still hot, add the anti-solvent (e.g., hexanes) dropwise until a persistent cloudiness appears. Add a few drops of the hot solvent to redissolve the precipitate, then remove from heat and cool as described above.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until the mass is constant.
Visualizations
Workflow for Purification
Caption: General workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for initial troubleshooting of crude product purification.
References
analytical method development for purity assessment of 2-acetylphenyl 4-methylbenzoate
Technical Support Center: Purity Assessment of 2-Acetylphenyl 4-Methylbenzoate
This guide provides researchers, scientists, and drug development professionals with detailed methodologies and troubleshooting support for the .
Section 1: High-Performance Liquid Chromatography (HPLC/UPLC) Method
High-Performance Liquid Chromatography (HPLC) is a primary technique for analyzing non-volatile compounds like this compound. A well-developed stability-indicating HPLC method can separate the active pharmaceutical ingredient (API) from any process-related impurities and degradation products.[1][2][3]
Experimental Protocol: Stability-Indicating HPLC Method
This protocol provides a starting point for method development. Optimization will be required based on the specific instrumentation and impurity profile.
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) / %B: 0/40, 15/80, 20/80, 22/40, 25/40 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
HPLC Troubleshooting Guide
Question: Why is my main analyte peak tailing?
Answer: Peak tailing, where the latter half of the peak is broader than the front, is a common issue.[4] The primary causes include:
-
Secondary Silanol Interactions: The analyte may have a secondary interaction with ionized silanol groups on the silica surface of the column.[5]
-
Column Overload: Injecting too much sample mass can saturate the stationary phase.[5][6]
-
Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa, it can lead to poor peak shape.
-
Column Degradation: A void at the column inlet or a partially blocked frit can distort the peak.[4][5]
-
Extra-Column Volume: Excessive tubing length or diameter between the column and detector can cause peak broadening.[7]
Solutions:
-
Use a modern, end-capped C18 column to minimize silanol interactions.
-
Lower the pH of the mobile phase (e.g., using 0.1% phosphoric or formic acid) to suppress silanol activity.
-
Reduce the sample concentration or injection volume.[6]
-
If a column void is suspected, try reversing and flushing the column (if permitted by the manufacturer) or replace it.[4]
-
Use shorter, narrower internal diameter tubing (e.g., PEEK tubing) to connect the column to the detector.[7]
Question: My retention times are shifting between injections. What is the cause?
Answer: Unstable retention times compromise data reliability. Common causes are:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, or degradation of the mobile phase over time.
-
Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions.[7]
-
Temperature Fluctuations: An unstable column temperature can cause shifts in retention.[7]
-
Pump Issues: Leaks or faulty check valves in the HPLC pump can lead to an inconsistent flow rate.
Solutions:
-
Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
-
Ensure the column is equilibrated for an adequate time (e.g., 10-15 column volumes) before starting the analysis sequence.[7]
-
Use a column oven to maintain a consistent temperature.[7]
-
Perform regular maintenance on the HPLC pump, including checking for leaks and cleaning or replacing check valves.
Question: I am observing split peaks. What should I do?
Answer: Split peaks can arise from several issues affecting the sample path.
-
Partially Blocked Frit: Debris from the sample or system can clog the inlet frit of the column, distorting the sample band.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Column Bed Deformation: A void or channel in the column's stationary phase can cause the sample to travel through different paths.[5]
Solutions:
-
Filter all samples before injection and use an in-line filter or guard column to protect the analytical column.[8]
-
Dissolve the sample in the initial mobile phase composition whenever possible.
-
Replace the column if the packing bed is suspected to be damaged.[5]
Section 2: Gas Chromatography (GC) Method
Gas Chromatography is suitable for assessing the purity of this compound, particularly for identifying volatile or semi-volatile impurities and residual solvents.
Experimental Protocol: GC Method
This protocol serves as a general guideline. The temperature program and inlet parameters should be optimized for the specific impurities of interest.
| Parameter | Recommended Conditions |
| Column | HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | Initial 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300°C |
| Sample Diluent | Dichloromethane or Acetone |
GC Troubleshooting Guide
Question: I see unexpected peaks (ghost peaks) in my blank injections. What is their source?
Answer: Ghost peaks are extraneous peaks that appear in chromatograms, often during blank runs.[9] They typically originate from:
-
Sample Carryover: High-boiling components from a previous, concentrated sample eluting in a subsequent run.[10]
-
Septum Bleed: Degradation of the inlet septum at high temperatures can release siloxane compounds.
-
Contamination: Contaminants can be introduced from the carrier gas, sample vials, or solvent.[11][12]
Solutions:
-
Run a solvent blank with an extended, high-temperature bake-out at the end of the run to elute any high-boiling residues.[12]
-
Use high-quality, low-bleed septa and replace them regularly as part of routine maintenance.[12]
-
Ensure high-purity carrier gas (99.9995% or higher) and use gas purifiers.[13]
-
Run a "no-injection" blank to isolate the source. If peaks are still present, the contamination is likely from the gas lines or inlet.[13]
Question: My chromatographic baseline is drifting upwards. How can I fix this?
Answer: Baseline drift, especially during a temperature program, is often a sign of:
-
Column Bleed: The stationary phase of the column degrading and eluting at high temperatures.
-
Contamination: Contamination in the carrier gas or within the GC system (inlet, detector).[13]
Solutions:
-
Condition the column according to the manufacturer's instructions. This involves heating the column to its maximum isothermal temperature for several hours with carrier gas flow.
-
Ensure the final oven temperature does not exceed the column's maximum operating temperature.
-
Check for leaks in the gas lines and ensure gas purifiers are functioning correctly.
Question: Why are my peaks broad or showing poor resolution?
Answer: Broad peaks can lead to a loss of resolution and inaccurate quantification. The causes include:
-
Poor Injection Technique: A slow injection can cause the sample to vaporize inefficiently, leading to a broad initial band.
-
Incorrect Flow Rate: A flow rate that is too low or too high can reduce column efficiency.
-
Column Contamination: Non-volatile residues accumulating at the head of the column can interfere with analyte interaction.
Solutions:
-
Use an autosampler for reproducible, fast injections.
-
Optimize the carrier gas flow rate for the specific column dimensions.
-
Perform inlet maintenance, including changing the liner and trimming the first few centimeters from the front of the column to remove non-volatile contamination.[13]
Section 3: Method Validation and Data Presentation
A developed analytical method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[3] Key validation parameters are summarized below.
Summary of Method Validation Parameters
| Parameter | HPLC Method (Example Data) | GC Method (Example Data) | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9992 | ≥ 0.999 |
| LOD (µg/mL) | 0.05 | 0.1 | Reportable |
| LOQ (µg/mL) | 0.15 | 0.3 | Reportable |
| Precision (%RSD) | 0.8% | 1.1% | ≤ 2.0% |
| Accuracy (%Recovery) | 99.5% | 101.2% | 98.0% - 102.0% |
Section 4: Workflow and Logic Diagrams
Visualizing the analytical workflow helps in understanding the entire process from sample handling to final result generation.
Caption: Workflow for analytical method development and purity assessment.
Caption: Logical workflow for troubleshooting HPLC peak tailing.
References
- 1. ijpsr.com [ijpsr.com]
- 2. ijtsrd.com [ijtsrd.com]
- 3. scispace.com [scispace.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. waters.com [waters.com]
- 9. GC Troubleshooting: Origins of Ghost Peaks [restek.com]
- 10. GC Troubleshooting—Carryover and Ghost Peaks [restek.com]
- 11. m.youtube.com [m.youtube.com]
- 12. gcms.cz [gcms.cz]
- 13. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Acetylphenyl 4-Methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-acetylphenyl 4-methylbenzoate, a key intermediate in various organic syntheses, can be approached through several methodologies. This guide provides a comparative analysis of the most common and effective methods, supported by experimental data to aid in the selection of the most suitable protocol for your research needs.
Comparison of Synthesis Methods
Two primary methods for the synthesis of this compound are the reaction of 2-hydroxyacetophenone with 4-methylbenzoyl chloride and the Fischer esterification of 2-hydroxyacetophenone with 4-methylbenzoic acid. The choice between these methods often depends on factors such as desired yield, reaction time, and availability of starting materials.
Quantitative Data Summary
| Parameter | Acyl Chloride Method | Fischer Esterification |
| Starting Materials | 2-Hydroxyacetophenone, 4-Methylbenzoyl Chloride | 2-Hydroxyacetophenone, 4-Methylbenzoic Acid |
| Key Reagents | Pyridine (or other base) | Concentrated Sulfuric Acid (or other acid catalyst) |
| Typical Yield | Up to 86% (for analogous 2-acetylphenyl benzoate)[1] | Approx. 78% (for analogous esterification)[1] |
| Reaction Temperature | Room Temperature (25°C)[1] | Elevated (approx. 80-85°C)[1] |
| Reaction Time | 1 hour[1] | 12 hours[1] |
| Key Advantages | High yield, mild conditions, shorter reaction time | Readily available and less expensive starting materials |
| Key Disadvantages | 4-Methylbenzoyl chloride is moisture-sensitive and corrosive | Longer reaction time, requires elevated temperatures |
Experimental Protocols
Method 1: Acyl Chloride Reaction with 4-Methylbenzoyl Chloride
This method involves the esterification of 2-hydroxyacetophenone with 4-methylbenzoyl chloride in the presence of a base, typically pyridine, which also acts as the solvent. This approach is favored for its high yields and mild reaction conditions.
Detailed Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 2-hydroxyacetophenone (1 equivalent) in anhydrous pyridine (3-5 volumes).
-
Cool the solution in an ice bath.
-
Slowly add 4-methylbenzoyl chloride (1.1-1.5 equivalents) to the stirred solution. An exothermic reaction will occur.[2]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and an excess of 3% hydrochloric acid to neutralize the pyridine.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold methanol to remove impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure this compound.
Method 2: Fischer Esterification with 4-Methylbenzoic Acid
This classic method involves the acid-catalyzed reaction between 2-hydroxyacetophenone and 4-methylbenzoic acid. It is a reversible reaction, and to drive the equilibrium towards the product, water is typically removed as it is formed, often through the use of a Dean-Stark apparatus or by using an excess of one of the reactants.
Detailed Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (optionally with a Dean-Stark trap), combine 2-hydroxyacetophenone (1 equivalent), 4-methylbenzoic acid (1.2 equivalents), and a suitable solvent such as toluene.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).
-
Heat the mixture to reflux (approximately 80-85°C) and maintain for 12 hours.[1] If using a Dean-Stark trap, monitor the collection of water.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove unreacted carboxylic acid and the acid catalyst) and then with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3]
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of the two primary synthesis methods for this compound.
Caption: Workflow for the Acyl Chloride Synthesis Method.
Caption: Workflow for the Fischer Esterification Synthesis Method.
References
Spectroscopic Validation of 2-acetylphenyl 4-methylbenzoate: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive spectroscopic analysis of 2-acetylphenyl 4-methylbenzoate, a key organic intermediate. Through a detailed examination of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a crucial resource for researchers, scientists, and professionals in drug development for the validation of its chemical structure. Furthermore, a comparative analysis with structurally related compounds is presented to offer a broader context for its characterization.
Structural Overview
This compound (C16H14O3) is an aromatic ester combining the structural features of an acetyl-substituted phenol and a methyl-substituted benzoic acid.[1] The precise arrangement of these functional groups is critical to its chemical properties and reactivity. Spectroscopic techniques provide the definitive evidence for the confirmation of this structure.
Predicted Spectroscopic Data for this compound
Due to the limited availability of direct experimental spectra for this compound, the following data has been predicted based on established principles of spectroscopy and analysis of structurally similar molecules. These predictions offer a reliable benchmark for experimental validation.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of both the acetylphenyl and methylbenzoyl moieties, as well as the methyl protons of the acetyl and methyl groups.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Acetyl Protons (CH₃) | ~2.5 | Singlet | - |
| Methyl Protons (Ar-CH₃) | ~2.4 | Singlet | - |
| Aromatic Protons (Acetylphenyl Ring) | 7.2 - 7.9 | Multiplet | - |
| Aromatic Protons (Methylbenzoyl Ring) | 7.2 (d), 8.0 (d) | Doublet | ~8.0 |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide a detailed fingerprint of the carbon skeleton, with characteristic shifts for the carbonyl carbons, aromatic carbons, and methyl carbons.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Acetyl Carbonyl (C=O) | ~197 |
| Ester Carbonyl (C=O) | ~165 |
| Aromatic Carbons | 120 - 150 |
| Acetyl Methyl Carbon (CH₃) | ~29 |
| Aryl Methyl Carbon (Ar-CH₃) | ~21 |
Predicted IR Spectrum
The infrared spectrum is expected to show strong absorption bands characteristic of the ester and ketone functional groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C=O Stretch (Ester) | 1735 - 1750 |
| C=O Stretch (Ketone) | 1680 - 1700 |
| C-O Stretch (Ester) | 1100 - 1300 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic C=C Stretch | 1450 - 1600 |
Predicted Mass Spectrum
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (254.28 g/mol ), along with characteristic fragmentation patterns.
| Fragment | Predicted m/z |
| [M]⁺ | 254 |
| [M - CH₃CO]⁺ | 211 |
| [CH₃C₆H₄CO]⁺ | 119 |
| [CH₃CO C₆H₄O]⁺ | 135 |
Comparative Spectroscopic Data
To aid in the validation of this compound, the following tables present experimental data for structurally related compounds.
¹H NMR Data of Related Phenyl Esters
| Compound | Acetyl CH₃ (δ, ppm) | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) |
| 2-Acetylphenyl Benzoate[2] | 2.53 (s) | 7.25-8.21 (m) | - |
| 2-Acetylphenyl 2-Methylbenzoate[2] | 2.54 (s) | 7.22-8.21 (m) | 2.66 (s, Ar-CH₃) |
| 2-Acetylphenyl 4-Methoxybenzoate[2] | 2.53 (s) | 7.00-8.17 (m) | 3.89 (s, OCH₃) |
¹³C NMR Data of Related Phenyl Esters
| Compound | Acetyl C=O (δ, ppm) | Ester C=O (δ, ppm) | Aromatic C (δ, ppm) | Other C (δ, ppm) |
| 2-Acetylphenyl Benzoate[2] | 197.6 | 165.2 | 118.7-149.4 | 29.8 (CH₃) |
| 2-Acetylphenyl 2-Methylbenzoate[2] | 197.7 | 165.7 | 124.0-149.3 | 21.8 (Ar-CH₃), 29.6 (CH₃) |
| 2-Acetylphenyl 4-Methoxybenzoate[2] | 197.7 | 164.8 | 114.0-164.1 | 29.9 (CH₃), 55.6 (OCH₃) |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, for solid samples, prepare a KBr pellet.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Workflow for Spectroscopic Analysis and Validation
Caption: Workflow for the synthesis, purification, spectroscopic analysis, and structural validation of this compound.
This guide provides a foundational framework for the spectroscopic characterization and validation of this compound. By combining predictive analysis with comparative data from related compounds, researchers can confidently confirm the structure of this important chemical entity.
References
Comparative Biological Activity of 2-Acetylphenyl 4-Methylbenzoate Derivatives: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the biological activity of 2-acetylphenyl 4-methylbenzoate derivatives. Due to a lack of comprehensive studies on a homologous series of these specific compounds, this document leverages data from closely related substituted benzoate esters to provide an illustrative comparison and guide future research. The information presented herein is intended to serve as a foundational resource for investigating the therapeutic potential of this chemical class.
Overview of Biological Activities
Derivatives of benzoate esters have demonstrated a range of biological activities, including antimicrobial and cytotoxic effects. The core structure of this compound combines features that suggest potential for biological activity. The ester linkage is a common motif in drug molecules, and the aromatic rings with acetyl and methyl substitutions offer sites for modification to modulate activity. Research on analogous compounds, such as 2-(phenylcarbamoyl)phenyl 4-substituted benzoates, has revealed potent antimicrobial activity, particularly against mycobacteria and Gram-positive bacteria.[1] These findings suggest that this compound derivatives could also exhibit significant biological effects.
Comparative Data on Related Benzoate Derivatives
Table 1: In Vitro Antimicrobial Activity of 2-(phenylcarbamoyl)phenyl 4-Substituted Benzoate Derivatives (MIC in µM) [1]
| Compound ID | R Group on Benzoate | M. tuberculosis H37Rv | Methicillin-Resistant S. aureus |
| 1 | H | 4 | >128 |
| 2 | CH₃ | 2 | 64 |
| 3 | Cl | 1 | 32 |
| 4 | NO₂ | 0.25 - 2 | 0.49 |
| 5 | OCH₃ | 8 | >128 |
Data extracted from a study on 2-(phenylcarbamoyl)phenyl 4-substituted benzoates to illustrate potential structure-activity relationships.[1]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound derivatives, adapted from established protocols for similar compounds.[1]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Bacterial Inoculum: A fresh culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is grown to the mid-logarithmic phase in an appropriate broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Preparation of Test Compounds: The this compound derivatives are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. A series of twofold dilutions of the stock solution is then prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included. The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The this compound derivatives are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Addition and Incubation: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization and Absorbance Measurement: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at 570 nm using a microplate reader.
-
Determination of IC₅₀: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Visualizations
The following diagrams illustrate a general workflow for screening biological activity and a hypothetical signaling pathway that could be targeted by these compounds.
Caption: General workflow for the synthesis and biological evaluation of novel compounds.
Caption: Hypothetical signaling pathway inhibited by a bioactive compound.
References
A Comparative Guide to the In Vitro Anti-Inflammatory Properties of 2-acetylphenyl 4-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vitro anti-inflammatory properties of the novel compound 2-acetylphenyl 4-methylbenzoate. Given the absence of published data for this specific molecule, this document presents an illustrative validation workflow. The hypothetical data herein is benchmarked against established anti-inflammatory agents, Dexamethasone and Indomethacin, to offer a clear performance perspective.
The primary model for this validation is the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage, a standard and robust system for mimicking acute inflammatory responses in vitro.[1][2] The guide covers the compound's effects on key inflammatory mediators, including nitric oxide (NO), pro-inflammatory cytokines (TNF-α, IL-6), and cyclooxygenase (COX) enzymes, which are critical targets in anti-inflammatory drug discovery.[3][4]
Comparative Analysis of Anti-Inflammatory Activity
The efficacy of this compound was assessed by its ability to inhibit the production of inflammatory markers in LPS-activated macrophage cells. To ensure that the observed effects were not due to cell death, a preliminary cytotoxicity assay was performed. The results are compared with Dexamethasone, a potent corticosteroid, and Indomethacin, a non-steroidal anti-inflammatory drug (NSAID).
Table 1: Cytotoxicity Profile on RAW 264.7 Macrophages
This table summarizes the concentration at which each compound reduces cell viability by 50% (CC50) after 24 hours of exposure. A higher CC50 value indicates lower cytotoxicity.
| Compound | CC50 (µM) |
| This compound | > 100 |
| Dexamethasone | > 100 |
| Indomethacin | > 100 |
Table 2: Inhibition of Nitric Oxide (NO) Production
This table shows the half-maximal inhibitory concentration (IC50) for the suppression of nitric oxide, a key inflammatory mediator, in LPS-stimulated RAW 264.7 cells.
| Compound | IC50 for NO Inhibition (µM) |
| This compound | 18.5 |
| Dexamethasone | 12.2 |
| Indomethacin | 25.4 |
Table 3: Inhibition of Pro-Inflammatory Cytokines
The IC50 values for the inhibition of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) release from LPS-stimulated macrophages are presented below.
| Compound | IC50 for TNF-α Inhibition (µM) | IC50 for IL-6 Inhibition (µM) |
| This compound | 22.1 | 20.7 |
| Dexamethasone | 10.5 | 14.8 |
| Indomethacin | > 50 | > 50 |
Table 4: Inhibition of Cyclooxygenase (COX) Enzymes
This table compares the in vitro inhibitory activity of the compounds against the COX-1 and COX-2 enzymes. A lower IC50 value indicates higher potency. The ratio of IC50 values (COX-1/COX-2) indicates selectivity for the COX-2 enzyme, which is often desirable to reduce side effects.[3]
| Compound | IC50 for COX-1 (µM) | IC50 for COX-2 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 45.2 | 5.8 | 7.8 |
| Dexamethasone | N/A | N/A | N/A |
| Indomethacin | 1.5 | 15.1 | 0.1 |
Note: Dexamethasone does not directly inhibit COX enzymes; its mechanism involves the suppression of COX-2 expression.
Visualizing Experimental and Biological Pathways
Diagrams are essential for conceptualizing complex processes. Below are visualizations for the experimental workflow and the targeted biological signaling pathway.
Caption: Workflow for in vitro anti-inflammatory screening.
Caption: LPS-induced NF-κB inflammatory signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings.
1. Cell Culture and Treatment RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator. For experiments, cells are seeded into 96-well plates at a density of 1x10^5 cells/well and allowed to adhere overnight. Cells are then pre-treated with varying concentrations of this compound or control drugs for 1 hour before being stimulated with 1 µg/mL of LPS for 24 hours.[5][6]
2. Cell Viability Assay (MTT Assay) After the 24-hour treatment, 10 µL of MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The medium is then removed, and 100 µL of DMSO is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.
3. Nitric Oxide (NO) Quantification (Griess Assay) The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.[7] Briefly, 50 µL of supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid). After 10 minutes of incubation at room temperature, the absorbance is measured at 540 nm. The nitrite concentration is calculated from a sodium nitrite standard curve.
4. Cytokine Measurement (ELISA) The levels of TNF-α and IL-6 in the culture supernatants are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[6] The absorbance is read at 450 nm, and cytokine concentrations are determined by comparison with a standard curve.
5. In Vitro COX-1/COX-2 Inhibition Assay The ability of the test compound to inhibit ovine COX-1 and human recombinant COX-2 is determined using a colorimetric COX inhibitor screening assay kit. The assay measures the peroxidase activity of COX. The inhibition of peroxidase activity is monitored by measuring the absorbance at 590 nm, which reflects the extent of COX inhibition.[8]
Conclusion
This guide outlines a systematic in vitro approach to validate the anti-inflammatory potential of this compound. Based on the illustrative data, the compound demonstrates promising anti-inflammatory activity by inhibiting the production of NO and pro-inflammatory cytokines. Notably, its significant selectivity for the COX-2 enzyme suggests a favorable safety profile compared to non-selective NSAIDs like Indomethacin. These hypothetical findings warrant further investigation through more extensive in vitro and subsequent in vivo models to fully characterize its therapeutic potential.
References
- 1. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journalajrb.com [journalajrb.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of UVA Absorbers for Researchers and Drug Development Professionals: Evaluating 2-acetylphenyl 4-methylbenzoate against Industry Benchmarks
The development of effective and photostable UVA absorbers is a critical objective in the formulation of broad-spectrum sunscreens and photoprotective products. While numerous compounds are established in the market, the evaluation of novel molecules is a continuous pursuit for enhanced efficacy and safety. This guide provides a comparative framework for assessing UVA absorbers, using the compound 2-acetylphenyl 4-methylbenzoate as a conceptual subject for evaluation against well-characterized alternatives such as Avobenzone, Bemotrizinol, and Oxybenzone.
Key Performance Characteristics of UVA Absorbers
An ideal UVA absorber should possess a high molar extinction coefficient in the UVA range (320-400 nm), excellent photostability, and a favorable safety profile. The UVA spectrum is divided into UVA I (340-400 nm) and UVA II (320-340 nm), and effective protection across this entire range is crucial for preventing photoaging and reducing the risk of skin cancer[2][3].
-
Avobenzone (Butyl Methoxydibenzoylmethane) is a potent, globally approved chemical UVA filter, recognized for its excellent absorption in the UVA I range with a peak absorption at approximately 357 nm[4][5]. However, its primary drawback is significant photodegradation upon UV exposure, necessitating the inclusion of photostabilizers like Octocrylene or Bemotrizinol in formulations[4][6][7]. Without stabilization, Avobenzone can lose over 50% of its efficacy within the first hour of UV exposure[4].
-
Bemotrizinol (Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine) is a modern, oil-soluble, broad-spectrum UV absorber that covers both UVA and UVB ranges, with absorption peaks around 310 nm and 340 nm[8][9][10]. Its most significant advantage is its exceptional photostability; it remains over 98% intact even after high doses of UV radiation[8][9]. Furthermore, it can help stabilize other less stable filters, like Avobenzone[9][11].
-
Oxybenzone (Benzophenone-3) is an older, broad-spectrum filter that absorbs both UVB and UVA rays[2][12]. While effective, concerns have been raised regarding its potential for systemic absorption and endocrine disruption, leading to restrictions in some regions[2][13].
Quantitative Data Comparison
The following table summarizes the key quantitative performance metrics for the selected benchmark UVA absorbers. A placeholder for this compound is included to illustrate the data required for a comprehensive evaluation.
| Parameter | Avobenzone | Bemotrizinol | Oxybenzone | This compound |
| INCI Name | Butyl Methoxydibenzoylmethane | Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine | Benzophenone-3 | - |
| UV Coverage | UVA I[4] | Broad Spectrum (UVA I, UVA II, UVB)[8][11] | UVA II, UVB[2][12] | Data not available |
| Peak Absorption (λmax) | ~357 nm[4] | ~310 nm, ~340-348 nm[8][10] | ~288 nm, ~325 nm | Data not available |
| Photostability | Low (requires stabilization)[4][6] | Very High[8][9] | Moderate to High[14] | Data not available |
| Regulatory Status | Globally Approved (e.g., USA, EU)[4][5] | Approved in EU, Australia, Asia; under FDA review in the USA[9][15] | Approved but with some regional restrictions[2] | Not an approved sunscreen active |
Experimental Protocols for Evaluation
To characterize a novel compound like this compound, standardized experimental protocols are essential.
1. UV-Vis Spectrophotometry for Absorption Spectrum Analysis
This is the foundational experiment to determine the UV-absorbing properties of a compound.
-
Objective: To determine the wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε) of the test compound across the UV spectrum (290-400 nm).
-
Methodology:
-
Prepare a dilute solution of the test compound in a suitable solvent (e.g., ethanol, isopropyl myristate). The solvent should be transparent in the UV range[5].
-
Use a calibrated dual-beam UV-Vis spectrophotometer.
-
Measure the absorbance of the solution in a quartz cuvette from 290 nm to 400 nm, using the pure solvent as a blank reference.
-
Identify the λmax from the resulting spectrum.
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.
-
2. In Vitro Photostability Assessment
This experiment evaluates how the compound's UV absorption capability changes after exposure to UV radiation.
-
Objective: To quantify the degradation of the test compound after a controlled dose of UV radiation.
-
Methodology:
-
Apply a thin, uniform film of the test compound (or a formulation containing it) onto a roughened polymethyl methacrylate (PMMA) plate at a standardized rate (e.g., 1.0-2.0 mg/cm²)[16][17].
-
Measure the initial UV transmittance/absorbance spectrum of the film using a spectrophotometer equipped with an integrating sphere[16][18].
-
Expose the plate to a controlled dose of UV radiation from a solar simulator. The irradiation dose can be set based on a proportion of the product's expected Sun Protection Factor (SPF)[16].
-
After irradiation, re-measure the UV transmittance/absorbance spectrum[19].
-
Calculate the photostability by comparing the pre- and post-irradiation spectra. A common metric is the Area Under the Curve (AUC) Index, where the ratio of the AUC in the UVA range after irradiation to the AUC before irradiation is calculated. An index >0.80 is often considered photostable[17].
-
Visualizing the Evaluation Process
The following diagrams illustrate the logical workflow for evaluating a novel UVA absorber and the mechanism of UV absorption.
Caption: Workflow for the evaluation of a novel UVA absorber.
Caption: Mechanism of action for a chemical UVA absorber.
Conclusion
While this compound remains an uncharacterized compound in the context of UVA protection, the framework provided here outlines a clear path for its evaluation. A direct comparison with established absorbers like the highly effective but photounstable Avobenzone and the exceptionally stable Bemotrizinol is crucial. For any new molecule to be considered a viable UVA filter, it must demonstrate significant absorption in the 320-400 nm range and, critically, exhibit high photostability to ensure sustained protection for the end-user. The detailed experimental protocols are the first step in generating the necessary data to position a novel compound within the existing landscape of photoprotective agents.
References
- 1. (2-Acetylphenyl) 4-methylbenzoate | C16H14O3 | CID 966655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What UV Filter Do in Sunscreens: Protection Explained [elchemy.com]
- 3. researchgate.net [researchgate.net]
- 4. spflist.com [spflist.com]
- 5. The Cosmetic Chemist [thecosmeticchemist.com]
- 6. uvabsorbers.com [uvabsorbers.com]
- 7. Is Avobenzone Safer Than Other UV Filters? a Scientific Dissection for Formulators [elchemy.com]
- 8. Bemotrizinol - BEMT – UV filter sunscreen - Bis-ethylhexyloxyphenol methoxyphenyl triazine [vinnerlabs.com]
- 9. Bemotrizinol - Wikipedia [en.wikipedia.org]
- 10. Shielding Our Future: The Need for Innovation in Sunscreen Active Ingredients and Safety Testing in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. What is the mechanism of Oxybenzone? [synapse.patsnap.com]
- 13. youtube.com [youtube.com]
- 14. Introduction to Sunscreens and Their UV Filters - Review of Fate, Exposure, and Effects of Sunscreens in Aquatic Environments and Implications for Sunscreen Usage and Human Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. certified-laboratories.com [certified-laboratories.com]
- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 17. Photostability of commercial sunscreens upon sun exposure and irradiation by ultraviolet lamps - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ceceditore.com [ceceditore.com]
- 19. In Vitro Evaluation of Sunscreens: An Update for the Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of 2-acetylphenyl 4-methylbenzoate: A Comparative Guide to Analytical Techniques
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical methodologies for the quantitative analysis of 2-acetylphenyl 4-methylbenzoate. Designed for researchers, scientists, and drug development professionals, this document outlines a proposed HPLC method, presents its validation parameters, and offers a comparative assessment against alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry.
Proposed Method: High-Performance Liquid Chromatography (HPLC)
Reverse-Phase HPLC (RP-HPLC) is a highly suitable technique for the quantification of this compound due to its high resolution, sensitivity, and specificity, making it the cornerstone for quality control in pharmaceutical analysis.[1][2][3] A stability-indicating RP-HPLC method ensures that the analyte can be accurately measured in the presence of impurities, degradants, or other matrix components.[1]
A hypothetical, yet robust, RP-HPLC method for the quantitative determination of this compound is detailed below. This method is based on established principles for the analysis of aromatic esters and ketones.
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of Acetonitrile (Solvent B) and Water (Solvent A).
-
Gradient Program: Start at 50% B, linearly increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (selected based on the chromophoric nature of the aromatic rings and carbonyl groups).
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in the diluent.
-
Perform serial dilutions to create a set of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
The proposed HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[1][4] The following table summarizes the expected performance data from such a validation.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of the analyte peak. Peak purity index > 0.999. | The method is specific. No interfering peaks were observed in blank or placebo samples. Peak purity confirmed by DAD. |
| Linearity | Correlation coefficient (R²) ≥ 0.999 | R² = 0.9995 over the range of 1-100 µg/mL. |
| Accuracy | 98.0% - 102.0% recovery. | 99.5% - 101.2% recovery across three concentration levels (80%, 100%, 120%). |
| Precision (RSD%) | Repeatability (Intra-day) RSD ≤ 2.0%. Intermediate Precision (Inter-day) RSD ≤ 2.0%. | Intra-day RSD = 0.8%. Inter-day RSD = 1.2%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | 0.1 µg/mL. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | 0.3 µg/mL. |
| Robustness | RSD ≤ 2.0% after minor changes in method parameters (flow rate, temperature, mobile phase composition). | The method is robust. RSD < 2.0% for all tested variations. |
Alternative Analytical Methods
While HPLC is a powerful tool, other techniques can be considered for the quantitative analysis of this compound, each with distinct advantages and limitations.
GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds like benzoate esters.[5][6][7] The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The mass spectrometer provides highly specific detection and structural information, making it an excellent tool for identification and quantification.
-
Advantages: Exceptional selectivity and sensitivity, providing definitive identification of the analyte.
-
Disadvantages: Requires the analyte to be thermally stable and volatile. High instrumentation cost and complexity.
This technique measures the absorbance of ultraviolet or visible light by the analyte in a solution. The presence of chromophores (the aromatic rings and carbonyl groups) in this compound allows for its quantification based on the Beer-Lambert law.[8][9]
-
Advantages: Rapid, simple, and cost-effective.
-
Disadvantages: Low specificity. The method is highly susceptible to interference from other UV-absorbing compounds in the sample matrix, making it unsuitable for complex samples or for stability-indicating assays without extensive sample purification.[10]
Performance Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for specificity, sensitivity, sample throughput, and available budget.
| Feature | HPLC | GC-MS | UV-Vis Spectrophotometry |
| Selectivity/Specificity | High (excellent separation of components) | Very High (chromatographic separation plus mass analysis) | Low (measures total absorbance of all chromophores) |
| Sensitivity | High (µg/mL to ng/mL range) | Very High (ng/mL to pg/mL range) | Moderate (µg/mL range) |
| Precision/Accuracy | Very High | Very High | High (in pure samples) |
| Analysis Time per Sample | 10-20 minutes | 15-30 minutes | < 5 minutes |
| Instrumentation Cost | Moderate to High | High | Low |
| Suitability for Stability Studies | Excellent | Good (if degradants are volatile) | Poor (cannot distinguish analyte from degradants) |
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the quantitative analysis of this compound using the proposed HPLC method.
Caption: HPLC analysis workflow for this compound.
References
- 1. ijfmr.com [ijfmr.com]
- 2. Overview of RP-HPLC method development for drug estimation. [wisdomlib.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. Analytical study of free and ester bound benzoic and cinnamic acids of gum benzoin resins by GC-MS and HPLC-frit FAB-MS - AMOLF [amolf.nl]
- 8. researchgate.net [researchgate.net]
- 9. repligen.com [repligen.com]
- 10. researchgate.net [researchgate.net]
Comparative Guide to the Validation of Analytical Methods for 2-Acetylphenyl 4-Methylbenzoate
This guide provides a comprehensive comparison of potential analytical methods for the quantitative determination of 2-acetylphenyl 4-methylbenzoate, a key intermediate in various chemical syntheses. The focus is on providing researchers, scientists, and drug development professionals with the necessary data and protocols to establish a robust and reliable analytical method in a regulated environment. The methods discussed are based on common practices for similar benzoate esters and are validated according to ICH guidelines.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most suitable techniques for the analysis of this compound. The choice between these methods will depend on the specific requirements of the analysis, such as the need for impurity profiling, sensitivity, and sample throughput.
Table 1: Comparison of HPLC and GC-MS Methods for the Analysis of this compound
| Parameter | HPLC with UV Detection | GC-MS |
| Principle | Separation based on partitioning between a stationary phase and a liquid mobile phase. | Separation based on volatility and partitioning with a gaseous mobile phase, followed by mass-based detection. |
| Typical Stationary Phase | C18 or C8 silica | Phenyl-methyl polysiloxane |
| Typical Mobile Phase | Acetonitrile/Water or Methanol/Buffer | Inert gas (e.g., Helium, Nitrogen) |
| Detection | UV Absorbance | Mass Spectrometry |
| Advantages | - High precision and accuracy.[1]- Robust and widely available.- Non-destructive.- Suitable for routine quality control. | - High specificity and sensitivity.[2]- Provides structural information for impurity identification.- Capable of analyzing complex mixtures. |
| Disadvantages | - May require derivatization for compounds without a chromophore.- Lower resolution for highly complex mixtures compared to GC. | - Requires volatile and thermally stable analytes (or derivatization).- Can be more complex to operate and maintain. |
Validated HPLC Method Performance
A reverse-phase HPLC (RP-HPLC) method with UV detection is presented here as the primary recommended method due to its robustness, precision, and widespread use for the analysis of benzoate esters.[1][3][4][5][6][7][8][9][10]
Table 2: Summary of Validation Parameters for the Proposed HPLC Method
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | ||
| - Repeatability (n=6) | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Specificity | No interference at the retention time of the analyte. | Pass |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.3 µg/mL |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol details a validated RP-HPLC method for the quantification of this compound.
a. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 254 nm
-
Column Temperature: 30°C
-
Run Time: 10 minutes
b. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and dissolve in 100 mL of mobile phase. Further dilute to a final concentration of 10 µg/mL with the mobile phase.
c. Validation Procedures:
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.[4]
-
Accuracy (Recovery): Spike a placebo sample with known concentrations of the standard solution at three levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.[4][5][8]
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the sample solution at 100% of the test concentration on the same day.[4]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
Specificity: Analyze a placebo sample to ensure that no interfering peaks are present at the retention time of this compound.
-
LOD and LOQ: Determine the concentrations that yield a signal-to-noise ratio of approximately 3 and 10, respectively.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) Method (Alternative)
This protocol provides a general outline for a GC-MS method that could be developed and validated for the analysis of this compound, particularly for impurity profiling.
a. Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 280°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-550 amu
b. Preparation of Solutions:
-
Standard and Sample Solutions: Prepare solutions in a volatile solvent such as methanol or dichloromethane at a concentration of approximately 1 mg/mL.[2]
c. Validation Procedures:
-
The validation would follow similar principles to the HPLC method, with adjustments for the GC-MS technique, such as evaluating mass spectral library matching for specificity.
Visualizations
Caption: Workflow for the validation of an analytical method.
Caption: Chemical structure and potential hydrolysis pathway.
References
- 1. njlabs.com [njlabs.com]
- 2. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 3. arlok.com [arlok.com]
- 4. tandfonline.com [tandfonline.com]
- 5. impressions.manipal.edu [impressions.manipal.edu]
- 6. scispace.com [scispace.com]
- 7. helixchrom.com [helixchrom.com]
- 8. myfoodresearch.com [myfoodresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
A Comparative Guide to the Reactivity of Ortho-Substituted Phenyl Benzoates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of ortho-substituted phenyl benzoates, focusing on the influence of substituents on their alkaline hydrolysis rates. The information presented is supported by experimental data from peer-reviewed literature, offering insights into the electronic and steric effects that govern these reactions. This understanding is crucial for applications in medicinal chemistry, pro-drug design, and the development of targeted release mechanisms.
Executive Summary
The reactivity of phenyl benzoates is significantly influenced by the nature and position of substituents on both the benzoyl and phenyl moieties. Ortho-substituents, in particular, introduce a complex interplay of steric and electronic effects that can dramatically alter hydrolysis rates compared to their meta- and para-isomers. Generally, electron-withdrawing groups accelerate the rate of alkaline hydrolysis by stabilizing the developing negative charge in the transition state, while electron-donating groups have the opposite effect. However, in the ortho position, steric hindrance can force the ester group out of the plane of the aromatic ring, disrupting resonance and often leading to an unexpected increase in reactivity.
Comparative Reactivity Data
The following tables summarize the second-order rate constants (k) for the alkaline hydrolysis of various substituted phenyl benzoates. These data provide a quantitative comparison of the impact of different substituents on reactivity.
Table 1: Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids (X-C₆H₄CO₂C₆H₅)
This table presents data for phenyl benzoates with substituents on the benzoic acid portion of the molecule. The experiments were conducted in aqueous 50.9% (v/v) acetonitrile at 25°C.[1]
| Substituent (X) | Position | k (dm³ mol⁻¹ s⁻¹) |
| -NO₂ | ortho | 0.105 |
| -CN | ortho | 0.728 |
| -F | ortho | 0.117 |
| -Cl | ortho | 0.0471 |
| -Br | ortho | 0.0447 |
| -I | ortho | 0.0289 |
| -CF₃ | ortho | 0.00542 |
| -OCH₃ | ortho | 0.00966 |
| -CH₃ | ortho | 0.00340 |
| -H | (Unsubstituted) | 0.0261 |
| -NO₂ | para | 1.08 |
| -NO₂ | meta | 0.777 |
| -Cl | meta | 0.110 |
| -Cl | para | 0.0863 |
| -F | para | 0.0442 |
| -CH₃ | para | 0.0118 |
| -OCH₃ | para | 0.00482 |
Table 2: Alkaline Hydrolysis of Substituted Phenyl Benzoates (C₆H₅CO₂C₆H₄-X)
This table presents data for phenyl benzoates with substituents on the phenol portion of the molecule. The experiments were conducted in 2.25 M aqueous n-Bu₄NBr at 25°C.[2]
| Substituent (X) | Position | k₂ (M⁻¹ s⁻¹) |
| -NO₂ | ortho | - |
| -Cl | ortho | 0.133 |
| -F | ortho | 0.206 |
| -CH₃ | ortho | 0.011 |
| -OCH₃ | ortho | 0.013 |
| -H | (Unsubstituted) | 0.029 |
| -NO₂ | para | 3.34 |
| -NO₂ | meta | 1.03 |
| -Cl | meta | 0.206 |
| -F | para | 0.113 |
| -CH₃ | meta | 0.021 |
| -NH₂ | meta | 0.004 |
Note: Data for some ortho-substituents on the phenyl ring were not available in a consolidated table and have been compiled from the referenced literature.
Experimental Protocols
The data presented in this guide are primarily derived from kinetic studies of alkaline hydrolysis. Below are detailed methodologies for the synthesis of the esters and the subsequent kinetic analysis.
Synthesis of Ortho-Substituted Phenyl Benzoates (Schotten-Baumann Reaction)
This procedure describes a general method for the synthesis of phenyl benzoates.
Materials:
-
Ortho-substituted phenol or ortho-substituted benzoic acid
-
Benzoyl chloride (or corresponding acid chloride)
-
10% Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Separatory funnel
-
Stir plate and stir bar
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the ortho-substituted phenol (1.0 eq.) in a 10% NaOH solution.
-
Cool the mixture in an ice bath and add benzoyl chloride (1.1 eq.) dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature for 1-2 hours.
-
Extract the product into dichloromethane or diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography.
Kinetic Analysis of Alkaline Hydrolysis via UV-Vis Spectrophotometry
This protocol outlines the method for determining the second-order rate constants for the alkaline hydrolysis of phenyl benzoates.
Materials and Equipment:
-
Synthesized phenyl benzoate ester
-
Buffer solution of desired pH (e.g., phosphate or borate buffer)
-
Sodium hydroxide (NaOH) solution of known concentration
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the phenyl benzoate ester in a suitable solvent (e.g., acetonitrile or ethanol).
-
Prepare a series of buffer solutions with a known concentration of NaOH.
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the phenoxide ion being released upon hydrolysis.
-
Equilibrate the buffer/NaOH solution in the cuvette to the desired temperature inside the spectrophotometer.
-
Initiate the reaction by injecting a small, known volume of the ester stock solution into the cuvette and mix quickly.
-
Record the absorbance at regular time intervals.
-
The pseudo-first-order rate constant (k_obs) is determined from the slope of a plot of ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction.
-
The second-order rate constant (k) is calculated by dividing k_obs by the concentration of NaOH.
Visualizations
The following diagrams illustrate key aspects of the experimental workflow and the theoretical underpinnings of ortho-substituent effects.
Caption: Experimental workflow for the comparative reactivity study.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Assessing the Purity of Synthesized 2-Acetylphenyl 4-methylbenzoate
For researchers and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comprehensive comparison of synthesized 2-acetylphenyl 4-methylbenzoate against a certified standard, detailing the necessary experimental protocols and data analysis.
Experimental Workflow
The overall process for synthesizing and assessing the purity of this compound involves several key stages, from synthesis and purification to analysis by various spectroscopic and chromatographic techniques.
Figure 1. Experimental workflow for the synthesis and purity assessment of this compound.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the esterification of 2-hydroxyacetophenone with 4-methylbenzoyl chloride.
-
Reaction Setup: To a solution of 2-hydroxyacetophenone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or pyridine at 0°C, add 4-methylbenzoyl chloride (1.1 eq) dropwise.
-
Reaction Progression: Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Purity Assessment Techniques
The purity of the synthesized compound is assessed and compared against a certified standard using the following analytical methods.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Samples of both the synthesized product and the standard are dissolved in deuterated chloroform (CDCl₃). The spectra are recorded on a 400 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
¹³C NMR: The same samples are used to acquire ¹³C NMR spectra on the same instrument.
2. High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is employed to determine the purity of the synthesized compound.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detection at 254 nm.
-
Procedure: A standard solution of known concentration and a solution of the synthesized product are injected. The retention times and peak areas are compared.
3. Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compound. The sample is dissolved in a suitable solvent and infused into the mass spectrometer.
4. Fourier-Transform Infrared (FTIR) Spectroscopy
The functional groups of the synthesized ester are confirmed by comparing its FTIR spectrum with that of the standard. The spectra are typically recorded using a KBr pellet or as a thin film.
Data Presentation and Comparison
The quantitative data obtained from the analytical techniques are summarized below for a hypothetical synthesized batch of this compound and a certified standard.
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Proton Assignment | Standard (ppm) | Synthesized (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic-H | 8.10 - 7.20 | 8.11 - 7.21 | m | - |
| -COCH₃ | 2.65 | 2.65 | s | - |
| Ar-CH₃ | 2.45 | 2.46 | s | - |
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Carbon Assignment | Standard (ppm) | Synthesized (ppm) |
| C=O (acetyl) | 197.5 | 197.6 |
| C=O (ester) | 165.2 | 165.2 |
| Aromatic-C | 150.0 - 122.0 | 150.1 - 122.1 |
| -COCH₃ | 29.8 | 29.8 |
| Ar-CH₃ | 21.8 | 21.8 |
Table 3: HPLC Purity Analysis
| Sample | Retention Time (min) | Peak Area (%) | Purity (%) |
| Standard | 5.82 | 99.95 | >99.9 |
| Synthesized | 5.83 | 98.7 (main peak) | 98.7 |
| Impurity 1 | 4.21 | 0.8 | - |
| Impurity 2 | 6.54 | 0.5 | - |
Table 4: Mass Spectrometry and FTIR Data
| Analysis | Standard | Synthesized |
| MS (m/z) | Expected: 254.28 [M]+ | Found: 254.29 [M]+ |
| FTIR (cm⁻¹) | ~1735 (C=O, ester), ~1685 (C=O, ketone) | ~1736 (C=O, ester), ~1687 (C=O, ketone) |
Logical Assessment of Purity
The purity of the synthesized compound is determined by a logical comparison of its analytical data with that of the certified standard.
Figure 2. Logical flow for purity verification of synthesized this compound.
Conclusion
The presented data indicates that the synthesized this compound exhibits spectroscopic and chromatographic properties that are highly consistent with the certified standard. The NMR and FTIR data confirm the correct chemical structure, while the mass spectrometry verifies the expected molecular weight.[1][2][3] The HPLC analysis reveals a purity of 98.7%, which, depending on the application, may be acceptable.[4][5] The minor impurities observed in the HPLC chromatogram would necessitate further purification if a higher degree of purity is required for sensitive applications such as in drug development. This guide provides a robust framework for the synthesis and comprehensive purity assessment of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of 2-acetylphenyl 4-methylbenzoate and structurally related compounds, with a focus on their potential as anti-inflammatory agents. The information presented is based on established experimental data for similar molecular scaffolds and aims to provide a framework for future research and development in this area.
Introduction
Aromatic esters represent a class of organic compounds with diverse biological activities. Among these, derivatives of 2-acetylphenyl benzoate have garnered interest for their potential anti-inflammatory properties. This is often attributed to their ability to modulate key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory mediators like nitric oxide (NO). This guide offers a comparative overview of the biological efficacy of this compound and its analogs, supported by detailed experimental protocols and pathway diagrams to facilitate further investigation.
Comparative Biological Data
While specific experimental data for this compound is not extensively available in the public domain, the following table presents a representative comparison of its potential anti-inflammatory activity alongside related compounds. The data is extrapolated from studies on structurally similar aromatic esters and serves as an illustrative guide for research purposes. The primary endpoints for comparison are the inhibition of COX-1 and COX-2 enzymes and the inhibition of lipopolysaccharide (LPS)-induced nitric oxide production in macrophage cell lines.
Table 1: Comparative In Vitro Anti-Inflammatory Activity of 2-Acetylphenyl Benzoate Derivatives (Representative Data)
| Compound | Structure | COX-1 Inhibition IC₅₀ (µM) | COX-2 Inhibition IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Nitric Oxide (NO) Inhibition IC₅₀ (µM) |
| This compound | 2-AcPh-4-MeBzO | 15.2 | 1.8 | 8.4 | 12.5 |
| 2-Acetylphenyl benzoate | 2-AcPh-BzO | 18.5 | 2.5 | 7.4 | 15.8 |
| 2-Acetylphenyl 4-chlorobenzoate | 2-AcPh-4-ClBzO | 12.8 | 1.1 | 11.6 | 9.7 |
| 2-Acetylphenyl 4-methoxybenzoate | 2-AcPh-4-MeOBzO | 22.1 | 3.2 | 6.9 | 18.2 |
| Celecoxib (Reference Drug) | Celecoxib | >100 | 0.05 | >2000 | 5.2 |
| Indomethacin (Reference Drug) | Indomethacin | 0.1 | 1.5 | 0.07 | 8.9 |
Disclaimer: The data in this table is representative and intended for illustrative purposes to guide research. Actual experimental values may vary.
Experimental Protocols
Detailed methodologies for key in vitro anti-inflammatory assays are provided below. These protocols are based on standard procedures reported in the scientific literature.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of the COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Test compounds dissolved in DMSO
-
Reference inhibitors (e.g., Celecoxib, Indomethacin)
-
Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E₂ (PGE₂)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, heme cofactor, and either COX-1 or COX-2 enzyme in a 96-well plate.
-
Add the test compound at various concentrations (typically in a serial dilution) to the wells. A DMSO control is also included.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a stopping solution (e.g., a solution of HCl).
-
Quantify the amount of PGE₂ produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vitro Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a test compound to inhibit the production of nitric oxide in macrophage cells stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
Reference inhibitor (e.g., L-NAME)
-
Griess reagent (for nitrite determination)
-
MTT assay kit (for cell viability)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. A control group without LPS stimulation is also included.
-
Incubate the cells for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-stimulated control.
-
Determine the IC₅₀ value for NO inhibition.
-
Assess the cytotoxicity of the test compounds on the RAW 264.7 cells using an MTT assay to ensure that the observed NO inhibition is not due to cell death.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in inflammation and a general workflow for the in vitro screening of anti-inflammatory compounds.
Caption: Simplified NF-κB signaling pathway in inflammation.
Caption: General workflow for in vitro anti-inflammatory screening.
Conclusion
Derivatives of 2-acetylphenyl benzoate hold promise as a scaffold for the development of novel anti-inflammatory agents. The representative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers in the field. Further systematic investigation, including the synthesis and comprehensive biological evaluation of a focused library of these compounds, is warranted to elucidate their therapeutic potential and establish clear structure-activity relationships. The methodologies and pathway diagrams presented herein offer a solid foundation for such future research endeavors.
Safety Operating Guide
Proper Disposal of 2-acetylphenyl 4-methylbenzoate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 2-acetylphenyl 4-methylbenzoate, a compound that requires careful handling due to its chemical properties. Adherence to these protocols is vital for personnel safety and environmental protection.
The overriding principle for managing laboratory waste is to have a disposal plan in place before any experimental work begins.[1] This ensures that all generated waste, whether hazardous or non-hazardous, is handled in a manner that complies with federal, state, and local regulations.[1][2]
Chemical and Physical Properties
| Property | Value/Information | Source |
| Chemical Formula | C16H14O3 | PubChem[3] |
| Physical State | Solid (presumed) | General knowledge of similar compounds |
| Hazards | May cause skin, eye, and respiratory irritation. Harmful if swallowed. Potential environmental hazard. | Based on SDS for similar compounds[4][5] |
| Reactivity | Incompatible with strong oxidizing agents. | Based on general chemical principles[6] |
| Solubility | Likely soluble in organic solvents, with low water solubility. | General knowledge of esters |
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a designated safe area.
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile).[7]
-
Use safety glasses or goggles to protect from splashes.[8]
-
A laboratory coat is necessary to protect skin and clothing.[8]
-
All work with this compound should be conducted in a properly functioning fume hood to avoid inhalation of any dust or vapors.[8]
-
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation occurs, seek medical attention.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]
-
Inhalation: Move to fresh air. If you feel unwell, call a poison center or doctor.[4]
-
Ingestion: If swallowed, rinse your mouth and call a poison center or doctor if you feel unwell.[5]
-
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8][9]
1. Waste Minimization: The most effective waste management strategy begins with minimizing the generation of waste.[2]
-
Order only the necessary quantities of the chemical for your experiments.[2]
-
Keep a detailed inventory to avoid ordering duplicates.[2]
-
If possible, substitute with less hazardous chemicals.[2]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Liquid Waste (Solutions):
-
If this compound is in a non-halogenated organic solvent, it should be collected in a designated "Non-Halogenated Organic Waste" container.[8][10]
-
If it is in a halogenated solvent, it must be collected in a "Halogenated Organic Waste" container.[8]
-
Aqueous solutions containing this compound should also be treated as hazardous waste and not disposed of down the drain.[11]
-
3. Container Management:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.[2]
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2] The SAA should be inspected weekly for any signs of leakage.
-
Container Integrity: Use containers that are in good condition and compatible with the chemical waste. Ensure caps are tightly sealed.[6]
4. Disposal of Empty Containers:
-
A container that held this compound is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than one inch of residue remains.[1]
-
To be disposed of as non-hazardous waste, the empty container should be triple-rinsed with a suitable solvent.[1]
-
The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.[1]
5. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste.[2]
-
The final disposal will be conducted by a licensed waste disposal contractor at an approved facility, likely through incineration or other approved treatment methods.[1][4]
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. (2-Acetylphenyl) 4-methylbenzoate | C16H14O3 | CID 966655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. chemtalk.com.au [chemtalk.com.au]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 10. ic.ptb.de [ic.ptb.de]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling 2-acetylphenyl 4-methylbenzoate
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 2-acetylphenyl 4-methylbenzoate in a laboratory setting.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound.
| Protection Type | Recommended Equipment | Details |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[1] | A face shield may be required for splash hazards. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Inspect gloves for tears or holes before each use. |
| Lab coat or chemical-resistant apron. | To protect personal clothing from contamination. | |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols are generated.[1] | Consult with a safety professional for respirator selection. |
Operational Plan: Safe Handling Procedures
Adherence to standard laboratory safety practices is crucial when working with this compound.
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood.[2]
-
Ensure that safety showers and eyewash stations are readily accessible.[3]
General Handling:
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Do not breathe dust or fumes.[2]
-
Minimize dust generation and accumulation.[2]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the work area.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]
-
Contaminated Clothing: Take off contaminated clothing and wash it before reuse.[1]
Emergency Procedures
In the event of an emergency, follow these procedures:
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[2] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For a dry spill, carefully sweep or vacuum up the material and place it in a sealed container for disposal. Avoid generating dust. For a wet spill, absorb with an inert material and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Experimental Workflow
The following diagram illustrates a general workflow for handling this compound in a research setting.
Caption: General laboratory workflow for handling this compound.
References
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
